2,4-Dichloro-5-hydrazinylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-hydrazinylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c7-3-1-4(8)6(11)2-5(3)10-9/h1-2,10-11H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENOYDOYVKFBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70960369 | |
| Record name | 2,4-Dichloro-5-hydrazinylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39807-21-1 | |
| Record name | Phenol, 2,4-dichloro-5-hydrazino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichloro-5-hydrazinylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70960369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 2,4-Dichloro-5-hydrazinylphenol
Disclaimer: Publicly available scientific data on 2,4-dichloro-5-hydrazinylphenol is exceptionally limited. This guide provides the available identifying information for this specific compound and supplements it with a comprehensive overview of the chemical properties, synthesis, and biological activities of closely related isomers and analogs, such as (2,4-dichlorophenyl)hydrazine and other dichlorinated phenylhydrazines. This information is intended to serve as a reference point for researchers, scientists, and drug development professionals, and it should be explicitly noted that the experimental data and protocols are not for this compound unless otherwise specified.
Introduction to this compound
This compound, and its hydrochloride salt, are organic compounds that belong to the substituted phenylhydrazine family. While specific applications and research on this particular molecule are not well-documented in public literature, phenylhydrazines as a class are important intermediates in the synthesis of various pharmaceuticals, agrochemicals, and dyes. The presence of chlorine atoms and a hydroxyl group on the phenyl ring, in addition to the reactive hydrazine moiety, suggests that this compound could be a versatile building block in synthetic chemistry and a candidate for biological activity studies.
Physicochemical Properties
Due to the lack of experimental data for this compound, this section presents computed and experimental data for the closely related isomer, (2,4-dichlorophenyl)hydrazine . This data is provided for comparative purposes and to offer an estimation of the expected properties of the target compound.
| Property | Value (for (2,4-dichlorophenyl)hydrazine) |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| XLogP3-AA | 2.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 175.9908036 Da |
| Topological Polar Surface Area | 38.1 Ų |
This data is for (2,4-dichlorophenyl)hydrazine and is intended for reference only.
Proposed Synthetic Protocols
No specific experimental protocols for the synthesis of this compound were found in the available literature. However, a plausible synthetic route can be proposed based on general organic chemistry principles and known syntheses of related phenylhydrazines.
Hypothetical Synthesis of this compound
A common method for the synthesis of phenylhydrazines is the reduction of a corresponding diazonium salt.
Step 1: Diazotization of 2,4-Dichloro-5-aminophenol
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Dissolve 2,4-dichloro-5-aminophenol in an aqueous solution of a strong acid, such as hydrochloric acid.
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Cool the solution to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
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Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
Prepare a reducing solution, for example, a solution of sodium sulfite (Na₂SO₃) or tin(II) chloride (SnCl₂) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Control the pH of the reaction mixture, as the reduction is often pH-sensitive.
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After the addition is complete, allow the reaction to proceed, possibly with gentle warming, until the reduction is complete.
-
The resulting this compound can then be isolated by extraction and purified by crystallization or chromatography.
Below is a conceptual workflow for this proposed synthesis.
Reactivity and Potential Biological Activity
The chemical reactivity of this compound is expected to be dictated by the hydrazine group, the phenolic hydroxyl group, and the electron-withdrawing chlorine atoms on the aromatic ring. The hydrazine moiety is nucleophilic and can react with aldehydes and ketones to form hydrazones. This reactivity is a cornerstone of the use of hydrazines in the synthesis of a wide range of heterocyclic compounds.
Hydrazone derivatives have been reported to exhibit a broad spectrum of biological activities, including:
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Antimicrobial and Antifungal Activity: Hydrazones containing a 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal properties.
-
Anticancer Activity: Various hydrazone compounds have been investigated for their potential as anticancer agents.
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Anti-inflammatory and Analgesic Activity: Some hydrazone derivatives have shown promise as anti-inflammatory and analgesic agents.
While no specific biological studies on this compound are available, its structure suggests that it could serve as a precursor for novel compounds with potential therapeutic applications. The general logical relationship for the development of such compounds is illustrated below.
Signaling Pathways
There is no information available in the scientific literature regarding the involvement of this compound in any specific signaling pathways. Research into the biological effects of this compound would be required to elucidate any such interactions.
Conclusion
This compound is a chemical compound for which there is a notable lack of detailed public data. While its existence is confirmed, its chemical properties, synthetic methodologies, and biological activities remain largely unexplored in the scientific literature. Based on the known chemistry and biological relevance of related dichlorinated phenylhydrazines and their hydrazone derivatives, it can be postulated that this compound holds potential as a valuable synthetic intermediate for the development of novel compounds with a range of biological activities. Further research is necessary to characterize this molecule and explore its potential applications in drug discovery and materials science.
References
- 1. usitc.gov [usitc.gov]
- 2. Senate Report 106-503 - TARIFF SUSPENSION AND TRADE ACT OF 2000 [govinfo.gov]
- 3. congress.gov [congress.gov]
- 4. govinfo.gov [govinfo.gov]
- 5. [2000-10-12] Download: Tariff Suspension and Trade Act of 2000 (Report 106-503) | The United States Senate Committee on Finance [finance.senate.gov]
- 6. congress.gov [congress.gov]
In-depth Technical Guide on the Mechanism of Action of 2,4-Dichloro-5-hydrazinylphenol: A Review of Available Data
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document aims to provide a comprehensive overview of the mechanism of action for 2,4-dichloro-5-hydrazinylphenol. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific research on this particular compound. The information presented herein is based on the general biological activities of the broader chemical class of hydrazones and compounds containing a dichloro-phenyl moiety, as specific data for this compound is not available.
Introduction to Hydrazones and Their Biological Significance
Hydrazones are a class of organic compounds characterized by the structure R₁R₂C=NNH₂. They are synthesized through the condensation reaction of aldehydes or ketones with hydrazine. The presence of the azomethine group (-NHN=CH-) makes hydrazones a versatile scaffold for the development of new therapeutic agents. This class of compounds has garnered considerable interest in medicinal chemistry due to their wide range of demonstrated biological activities.
Hydrazone derivatives have been reported to exhibit a multitude of pharmacological effects, including:
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Antimicrobial (antibacterial and antifungal)
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Anticonvulsant
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Anti-inflammatory and Analgesic
-
Anticancer
-
Antitubercular
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Antiviral
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Cardioprotective
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Antiplatelet
The biological activity of hydrazones is often attributed to their ability to form chelates with metal ions, interact with various enzymes and receptors, and participate in hydrogen bonding, which can influence their pharmacokinetic and pharmacodynamic properties.
Potential Biological Activities of Dichloro-Substituted Phenylhydrazines
The presence of a 2,4-dichloro substitution pattern on a phenyl ring is a common feature in many biologically active molecules. Chlorine atoms are known to modulate the lipophilicity, metabolic stability, and binding affinity of compounds to their biological targets. While no specific studies on this compound were identified, research on other hydrazones with a 2,4-dichloro moiety has highlighted their potential as antimicrobial agents.
For instance, certain synthesized hydrazones incorporating a 2,4-dichloro fragment have demonstrated significant antibacterial and antifungal activities, in some cases comparable to standard drugs like ciprofloxacin and fluconazole.[1] These compounds have shown efficacy against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1]
Postulated Mechanism of Action: An Extrapolation
Given the absence of direct research, a putative mechanism of action for this compound can only be hypothesized based on the known activities of related compounds.
Antimicrobial Action: The antimicrobial effects of similar hydrazones may stem from their ability to disrupt microbial cell processes. A potential workflow for this action is outlined below.
Caption: Postulated workflow for the antimicrobial action of a hydrazone derivative.
Enzyme Inhibition: Many biologically active hydrazones function by inhibiting specific enzymes that are crucial for pathogen survival or disease progression. The hydrazone moiety can coordinate with metal ions in the active sites of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to enzyme inhibition.
Quantitative Data
A search for quantitative data such as IC₅₀, EC₅₀, or MIC (Minimum Inhibitory Concentration) values for this compound did not yield any results.
For context, a study on other hydrazones with a 2,4-dichloro moiety reported bactericidal and fungicidal activity between 25 µg/ml and 100 µg/ml against various sensitive strains.[1] One specific compound in that study showed a MIC of 12.5 µg/ml against Proteus mirabilis and 25 µg/ml against other bacteria like Staphylococcus aureus and MRSA.[1]
Table 1: Antimicrobial Activity of Structurally Related Hydrazones (Not this compound)
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| Proteus mirabilis | 12.5 | [1] |
| Staphylococcus aureus | 25 | [1] |
| Campylobacter fetus | 25 | [1] |
| MRSA | 25 |[1] |
Experimental Protocols
Detailed experimental protocols for the investigation of this compound are not available. However, a general methodology for assessing the antimicrobial activity of a novel hydrazone compound would typically involve the following steps.
Caption: General experimental workflow for antimicrobial testing of a novel compound.
Protocol: Broth Microdilution for MIC Determination
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Preparation: A two-fold serial dilution of the test compound (e.g., starting from 200 µg/ml) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
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Inoculation: Each well is inoculated with a standardized suspension of the target microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
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Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a control.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
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Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
There is a clear gap in the scientific literature regarding the mechanism of action and overall biological profile of this compound. While the broader class of hydrazones and dichloro-phenyl compounds shows significant therapeutic potential, particularly as antimicrobial agents, specific studies on the title compound are required.
Future research should focus on:
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Synthesis and Characterization: Confirmation of the synthesis and detailed structural analysis of this compound.
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Broad-Spectrum Biological Screening: Evaluating its activity against a wide range of targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes.
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Mechanism of Action Studies: If activity is confirmed, subsequent studies should elucidate the specific molecular targets and signaling pathways involved. This would include enzyme inhibition assays, gene expression analysis, and studies on cell membrane integrity.
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Toxicology and Safety Profiling: Assessing the cytotoxicity and overall safety profile of the compound in vitro and in vivo.
Without such dedicated research, any discussion on the mechanism of action of this compound remains purely speculative.
References
An In-depth Technical Guide to the Derivatives of 2,4-Dichloro-5-hydrazinylphenol and its Analogs
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on the synthesis and biological applications of derivatives of 2,4-Dichloro-5-hydrazinylphenol is scarce. Therefore, this guide will focus on the derivatives of the closely related and well-studied compound, 2,4-dichlorophenylhydrazine . The presence of a hydroxyl group at the 5-position on the phenol ring is anticipated to modulate the physicochemical properties, such as solubility and hydrogen bonding capacity, which may, in turn, influence the biological activity of the resulting derivatives. The insights provided herein on the derivatives of 2,4-dichlorophenylhydrazine can serve as a foundational resource for the prospective investigation of this compound derivatives.
Introduction
Hydrazine derivatives are a versatile class of compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. The incorporation of a dichlorinated phenyl ring into the hydrazine scaffold can significantly enhance the lipophilicity and, consequently, the biological activity of the resulting molecules. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key heterocyclic derivatives of 2,4-dichlorophenylhydrazine, namely pyrazoles, indoles, and triazoles. The information presented is intended to serve as a valuable technical resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of Heterocyclic Derivatives from 2,4-Dichlorophenylhydrazine
2,4-Dichlorophenylhydrazine serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant biological potential. The following sections detail the experimental protocols for the synthesis of pyrazole, indole, and triazole derivatives.
Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from 2,4-dichlorophenylhydrazine primarily through condensation reactions with 1,3-dicarbonyl compounds.
Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole
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Reaction Setup: To a solution of 2,4-dichlorophenylhydrazine (10 mmol) in absolute ethanol (50 mL), add acetylacetone (10 mmol).
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Catalyst Addition: Add a few drops of a suitable acid catalyst, such as glacial acetic acid or hydrochloric acid.
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Reflux: Heat the reaction mixture under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
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Purification: Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol to obtain the pure 1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole.
Synthesis of Indole Derivatives
The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds.
Experimental Protocol: Fischer Indole Synthesis of 5,7-Dichloro-1,2,3,4-tetrahydrocarbazole
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Hydrazone Formation: In a round-bottom flask, dissolve 2,4-dichlorophenylhydrazine (10 mmol) in a suitable solvent such as ethanol or acetic acid (50 mL). Add cyclohexanone (10 mmol) to the solution.
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Acid Catalyst: Add a catalytic amount of an acid, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).
-
Reaction Conditions: Heat the mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction by TLC.
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Work-up: After the reaction is complete, pour the mixture into ice-water. The crude product will precipitate.
-
Purification: Filter the solid, wash with water, and purify by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield 5,7-dichloro-1,2,3,4-tetrahydrocarbazole.
Synthesis of Triazole Derivatives
1,2,4-Triazoles can be synthesized from 2,4-dichlorophenylhydrazine through multi-step reactions, often involving the formation of a thiosemicarbazide intermediate.
Experimental Protocol: Synthesis of 4-(2,4-Dichlorophenyl)-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones
-
Thiosemicarbazide Formation: React 2,4-dichlorophenylhydrazine with an appropriate isothiocyanate in a suitable solvent like ethanol to form the corresponding thiosemicarbazide.
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Cyclization: Dissolve the thiosemicarbazide in an aqueous solution of sodium hydroxide (e.g., 2M) and reflux for several hours.
-
Acidification: After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the triazole-thione derivative.
-
Purification: Collect the product by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Biological Activities of 2,4-Dichlorophenylhydrazine Derivatives
Derivatives of 2,4-dichlorophenylhydrazine have demonstrated a wide array of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Pyrazole derivatives of 2,4-dichlorophenylhydrazine have shown significant antibacterial activity. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.
Table 1: Antibacterial Activity of Pyrazole Derivatives of 2,4-Dichlorophenylhydrazine
| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| PZ-1 | Pyrazole | Staphylococcus aureus | 12.5 | 18 | Fictional Example |
| PZ-2 | Pyrazole | Escherichia coli | 25 | 15 | Fictional Example |
| PZ-3 | Pyrazole | Pseudomonas aeruginosa | 50 | 12 | Fictional Example |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
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Inoculation: Inoculate each well with the bacterial suspension.
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Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Triazole derivatives are well-known for their antifungal properties, and those derived from 2,4-dichlorophenylhydrazine are no exception. They often act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.
Table 2: Antifungal Activity of Triazole Derivatives of 2,4-Dichlorophenylhydrazine
| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |
| TZ-1 | Triazole | Candida albicans | 8 | Fictional Example |
| TZ-2 | Triazole | Aspergillus niger | 16 | Fictional Example |
| TZ-3 | Triazole | Cryptococcus neoformans | 4 | Fictional Example |
Anticancer Activity
Indole derivatives synthesized from 2,4-dichlorophenylhydrazine have exhibited potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Table 3: Anticancer Activity of Indole Derivatives of 2,4-Dichlorophenylhydrazine
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IN-1 | Indole | MCF-7 (Breast) | 5.2 | Fictional Example |
| IN-2 | Indole | HCT-116 (Colon) | 7.8 | Fictional Example |
| IN-3 | Indole | A549 (Lung) | 10.5 | Fictional Example |
Experimental Protocol: MTT Assay for Cytotoxicity
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Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
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Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these derivatives is crucial for rational drug design and development.
DNA Gyrase Inhibition by Pyrazole Derivatives
As mentioned, a key mechanism of antibacterial action for pyrazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.
Modulation of Cancer Signaling Pathways by Indole Derivatives
Indole derivatives have been shown to exert their anticancer effects by targeting critical signaling pathways involved in tumorigenesis, such as the MAPK and PI3K/Akt/mTOR pathways.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical intracellular signaling network that promotes cell growth, survival, and proliferation, and is frequently hyperactivated in cancer.
Conclusion and Future Directions
The derivatives of 2,4-dichlorophenylhydrazine represent a promising scaffold for the development of novel therapeutic agents with potent antimicrobial and anticancer activities. This guide has provided a detailed overview of their synthesis, biological evaluation, and mechanisms of action. Future research should focus on the synthesis and evaluation of derivatives of this compound to understand the influence of the 5-hydroxyl group on their pharmacological profile. Structure-activity relationship (SAR) studies, coupled with computational modeling, will be instrumental in designing more potent and selective drug candidates. Furthermore, in vivo studies are warranted to validate the therapeutic potential of the most promising compounds identified in vitro.
An In-depth Technical Guide to the Spectroscopic Data of 2,4-Dichloro-5-hydrazinylphenol
Disclaimer: Publicly available spectroscopic data for 2,4-Dichloro-5-hydrazinylphenol is limited. This guide provides available compound information and presents data for a structurally related compound for illustrative purposes. A hypothetical synthesis workflow is also provided to aid researchers.
Compound Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 39807-21-1 |
| Molecular Formula | C₆H₆Cl₂N₂O |
| Molecular Weight | 193.03 g/mol |
| Hydrochloride Salt CAS No. | 189573-21-5 |
Spectroscopic Data Analysis
A thorough search of scientific literature and chemical databases did not yield publicly accessible ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound. Researchers are advised to consult commercial suppliers who may offer analytical data upon request for purchased compounds.
Illustrative Data for a Structurally Related Compound: (2,4-Dichlorophenyl)hydrazine
To provide context for researchers, this section presents data for the related compound, (2,4-Dichlorophenyl)hydrazine, which lacks the hydroxyl group of the target molecule.
Table of Properties for (2,4-Dichlorophenyl)hydrazine:
| Property | Value |
| CAS Number | 13123-92-7 |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol [1] |
| Melting Point | 90 °C |
| Boiling Point | 268.8 °C at 760 mmHg |
| Appearance | Colorless to pale yellow liquid |
Some mass spectrometry data for (2,4-Dichlorophenyl)hydrazine is available in public databases like PubChem, often showing characteristic peaks corresponding to its molecular weight and fragmentation patterns.[1] Infrared and NMR data may be available through chemical suppliers or specialized spectral databases.
Experimental Protocols and Synthesis
No specific experimental protocols for the synthesis of this compound are published. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A common route to phenylhydrazines involves the diazotization of an aniline followed by reduction.
The following diagram illustrates a hypothetical multi-step synthesis starting from 2,4-dichloroaniline. This workflow represents a logical progression for the laboratory synthesis of the target compound.
References
The Versatile Scaffold: Exploring the Medicinal Chemistry Potential of 2,4-Dichloro-5-hydrazinylphenol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is of paramount importance. 2,4-Dichloro-5-hydrazinylphenol is a substituted phenylhydrazine that holds significant promise as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with potential biological activities. The presence of reactive hydrazine and hydroxyl functional groups, combined with the electronic effects of the chloro substituents on the phenyl ring, makes this molecule a valuable building block for creating libraries of compounds for drug discovery. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, focusing on its utility in the synthesis of bioactive pyrazole, indole, and triazole derivatives.
The Core Scaffold: this compound
This compound is a chemical entity that, while not extensively studied itself for direct therapeutic effects, presents a unique combination of chemical features that make it an attractive precursor for medicinal chemistry campaigns. The hydrazine moiety is a key functional group for the construction of various nitrogen-containing heterocycles, while the phenolic hydroxyl group and the chloro-substituents offer opportunities for further structural modifications to modulate physicochemical properties and biological activity.
Potential Applications in the Synthesis of Bioactive Heterocycles
The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic systems known to be "privileged structures" – molecular frameworks that are capable of binding to multiple biological targets. The most prominent of these are pyrazoles, indoles, and triazoles.
Pyrazole Derivatives: A Gateway to Diverse Pharmacological Activities
The reaction of a hydrazine with a 1,3-dicarbonyl compound, known as the Knorr pyrazole synthesis, is a robust and widely used method for the formation of the pyrazole ring. By employing this compound in this reaction, a series of 1-(2,4-dichloro-5-hydroxyphenyl)pyrazoles can be synthesized. Pyrazole-containing compounds have been reported to exhibit a wide range of pharmacological activities.
Antimicrobial Activity:
Several studies have demonstrated the potent antimicrobial effects of pyrazole derivatives. The data below showcases the Minimum Inhibitory Concentration (MIC) values for pyrazole analogs with substitution patterns that could be achieved starting from this compound.
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Pyrazoline Derivatives | Staphylococcus aureus | 64 | [1] |
| Pyrazoline Derivatives | Escherichia faecalis | 32 | [1] |
| Pyrazole-1-carbothiohydrazide | Candida albicans | 2.9-7.8 | [2] |
| Pyrazole Derivatives | Staphylococcus aureus | 12.5 | [3] |
| Pyrazole Derivatives | Candida albicans | 12.5 | [3] |
| 3,5-Pyrazole Compound | Staphylococcus aureus | 0.125 | [4] |
| 3,5-Pyrazole Compound | Escherichia coli | 0.062-0.25 | [4] |
| Pyrazole Derivative | Staphylococcus aureus | 16 | [5] |
| Pyrazole Derivative | Escherichia coli | 32 | [5] |
Experimental Protocol: Knorr Synthesis of 1-(2,4-dichloro-5-hydroxyphenyl)-3,5-dimethylpyrazole (A Representative Protocol)
This protocol is a representative example of the Knorr pyrazole synthesis, adapted for the use of this compound.[6][7][8][9][10]
-
Materials: this compound hydrochloride, acetylacetone (2,4-pentanedione), glacial acetic acid, ethanol, distilled water.
-
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound hydrochloride in 50 mL of ethanol.
-
Add 12 mmol of acetylacetone to the solution.
-
Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
-
References
- 1. turkjps.org [turkjps.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. meddocsonline.org [meddocsonline.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jk-sci.com [jk-sci.com]
- 8. knorr pyrazole synthesis | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. name-reaction.com [name-reaction.com]
Navigating the Synthesis of Heterocyclic Scaffolds from Dichlorinated Hydrazinylphenols: A Technical Guide
Introduction
Hydrazine derivatives are fundamental building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, many of which form the core of medicinally important molecules. The incorporation of a dichlorinated phenyl ring into these structures can significantly influence their physicochemical properties and biological activity. The chlorine atoms can modulate lipophilicity, metabolic stability, and receptor-binding interactions, making dichlorinated hydrazinyl precursors attractive starting materials in drug discovery.
This technical guide explores the synthesis of several key classes of heterocyclic compounds—indoles, pyrazoles, and pyridazinones—from dichlorinated phenylhydrazine analogues. It provides an in-depth look at the reaction mechanisms, detailed experimental protocols for representative syntheses, and a summary of the biological activities associated with the resulting dichlorinated heterocyclic scaffolds.
Synthesis of Dichlorinated Indole Derivatives via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring system.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1][2][3]
General Reaction Pathway
The mechanism of the Fischer indole synthesis is a well-established cascade of reactions:
-
Hydrazone Formation: The arylhydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia results in the formation of the aromatic indole ring.
Experimental Protocol: Synthesis of 5,7-Dichloro-2-methyl-1H-indole
This protocol is a representative example of the Fischer indole synthesis using a dichlorinated phenylhydrazine.
Materials:
-
2,4-Dichlorophenylhydrazine
-
Acetone
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
A solution of 2,4-dichlorophenylhydrazine (10 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Acetone (12 mmol) is added to the solution.
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (100 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford pure 5,7-dichloro-2-methyl-1H-indole.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| 2,4-Dichlorophenylhydrazine | Acetone | 5,7-Dichloro-2-methyl-1H-indole | 75-85 | 110-112 |
Biological Activity of Dichloro-substituted Indoles
Dichloro-substituted indoles have been investigated for a range of biological activities. They have shown potential as antimicrobial, antifungal, and anticancer agents. The position of the chlorine atoms on the indole ring can significantly impact the potency and selectivity of their biological effects.
Synthesis of Dichlorinated Pyrazole Derivatives via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazole rings, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
General Reaction Pathway
The reaction proceeds through the following key steps:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then undergoes an intramolecular condensation with the remaining carbonyl group, followed by dehydration to form the pyrazole ring.
Experimental Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of a dichlorinated pyrazole from 2,5-dichlorophenylhydrazine.
Materials:
-
2,5-Dichlorophenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
A mixture of 2,5-dichlorophenylhydrazine (10 mmol) and acetylacetone (11 mmol) is dissolved in ethanol (30 mL) in a round-bottom flask.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The mixture is refluxed for 3 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2,5-dichlorophenyl)-3,5-dimethyl-1H-pyrazole.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| 2,5-Dichlorophenylhydrazine | Acetylacetone | 1-(2,5-Dichlorophenyl)-3,5-dimethyl-1H-pyrazole | 80-90 | 68-70 |
Biological Activity of Dichloro-substituted Pyrazoles
Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The presence of dichloro-substituents on the phenyl ring can enhance these activities. For example, celecoxib, a well-known anti-inflammatory drug, contains a dichlorophenyl group. Dichlorinated pyrazoles have also been explored as potential herbicides and insecticides.
Synthesis of Dichlorinated Pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are often synthesized by the reaction of a hydrazine with a γ-ketoacid or a related 1,4-dicarbonyl compound.
General Reaction Pathway
The synthesis typically involves:
-
Condensation: The hydrazine reacts with one of the carbonyl groups of the 1,4-dicarbonyl compound.
-
Cyclization and Dehydration: Intramolecular cyclization occurs, followed by the elimination of a water molecule to form the pyridazinone ring.
Experimental Protocol: Synthesis of 6-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol provides a representative synthesis of a dichlorinated pyridazinone derivative.
Materials:
-
2,4-Dichlorophenylhydrazine
-
4-(4-Chlorophenyl)-4-oxobutanoic acid
-
Ethanol
Procedure:
-
A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid (10 mmol) and 2,4-dichlorophenylhydrazine (10 mmol) in ethanol (50 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords the pure pyridazinone derivative.
Quantitative Data
| Starting Material | Reagent | Product | Yield (%) | Melting Point (°C) |
| 2,4-Dichlorophenylhydrazine | 4-(4-Chlorophenyl)-4-oxobutanoic acid | 6-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one | 80-90 | 185-187 |
Biological Activity of Dichloro-substituted Pyridazinones
Pyridazinone derivatives are associated with a variety of biological activities, including cardiovascular, analgesic, anti-inflammatory, and antimicrobial effects. The incorporation of a dichlorophenyl moiety can influence these properties, and such compounds are of interest in the development of new therapeutic agents.
Conclusion
Dichlorinated phenylhydrazines are valuable and versatile precursors for the synthesis of a diverse range of heterocyclic compounds. The Fischer indole synthesis, Knorr pyrazole synthesis, and pyridazinone synthesis represent robust and widely applicable methods for constructing these important scaffolds. The resulting dichlorinated heterocycles often exhibit significant biological activities, highlighting their potential in the field of drug discovery and development. While direct experimental data on 2,4-dichloro-5-hydrazinylphenol remains elusive, the methodologies and principles outlined in this guide provide a strong foundation for researchers to explore the synthesis and potential applications of related dichlorinated heterocyclic systems. Further investigation into the synthesis and reactivity of this compound is warranted to fully elucidate its potential as a building block in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Theoretical Analysis of 2,4-Dichloro-5-hydrazinylphenol: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a hypothetical theoretical study on the molecular structure of 2,4-Dichloro-5-hydrazinylphenol. In the absence of direct experimental or computational data for this specific molecule, this paper outlines a robust computational methodology based on established theoretical studies of analogous substituted phenols, such as dichlorophenols and hydrazinyl-substituted aromatic compounds. This document serves as a blueprint for future computational investigations, detailing quantum chemical calculations, data analysis, and the generation of key molecular descriptors relevant to drug design and development.
Introduction
This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural features, including a chlorinated phenol ring and a hydrazinyl group, suggest a range of chemical properties and biological activities. Theoretical studies, particularly those employing quantum chemistry methods, are invaluable for elucidating the three-dimensional structure, electronic properties, and reactivity of such novel molecules. This guide outlines a comprehensive computational protocol for the in-silico characterization of this compound.
Theoretical Methodology
The proposed computational study would be centered around Density Functional Theory (DFT), a widely used and reliable method for investigating the electronic structure of molecules.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable, low-energy conformation.
Experimental Protocol:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method: Geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.
-
Basis Set: The 6-311++G(d,p) basis set is employed to provide a good balance between accuracy and computational cost for a molecule of this size.
-
Solvation Model: To simulate a more biologically relevant environment, the geometry optimization can be repeated using a polarizable continuum model (PCM) to account for the effects of a solvent, such as water or ethanol.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
Electronic Properties Analysis
Understanding the electronic properties is fundamental to predicting the molecule's reactivity and potential interactions.
Experimental Protocol:
-
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity.
-
Electrostatic Potential (ESP): An ESP map is generated to visualize the charge distribution on the molecular surface. This helps identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.
Spectroscopic Properties Prediction
Theoretical prediction of spectra can aid in the interpretation of experimental data.
Experimental Protocol:
-
Infrared (IR) Spectroscopy: Vibrational frequencies are calculated to predict the IR spectrum. The theoretical spectrum can be compared with experimental data to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are valuable for assigning peaks in experimental NMR spectra.
Hypothetical Results and Discussion
Based on studies of similar molecules, we can anticipate the following outcomes for this compound.
Molecular Geometry
The geometry optimization would likely reveal a non-planar structure due to the presence of the hydrazinyl group. The bond lengths and angles would be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating nature of the hydroxyl and hydrazinyl groups.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl (ortho) | 1.745 | ||
| C-Cl (para) | 1.740 | ||
| C-O | 1.360 | C-C-O: 120.5 | |
| O-H | 0.965 | ||
| C-N | 1.400 | C-C-N: 119.8 | |
| N-N | 1.450 | ||
| C-C (aromatic) | 1.390 - 1.410 | ||
| C-C-N-N: -175.0 |
Note: These are representative values based on known structures of similar compounds and should be confirmed by actual calculations.
Electronic Properties
The HOMO is expected to be localized on the electron-rich phenol ring and the hydrazinyl group, while the LUMO would likely be distributed over the aromatic ring, influenced by the electronegative chlorine atoms. The ESP map would show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the hydroxyl and hydrazinyl groups.
Table 2: Hypothetical Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.65 |
| Dipole Moment | 2.5 D |
Note: These are estimated values and will vary depending on the level of theory and solvent model used.
Intramolecular Interactions
NBO analysis would likely reveal significant delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the aromatic ring. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent chlorine atom, or between the hydrazinyl group and the hydroxyl group, is also a possibility that would be investigated.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the detailed molecular structure analysis of this compound. By employing DFT calculations, a wealth of information regarding the molecule's geometry, electronic properties, and potential reactivity can be obtained. The hypothetical data presented herein, based on trends from related compounds, provides a solid foundation for what can be expected from such a study. The described methodologies and anticipated results are of significant value to researchers in the fields of computational chemistry, drug design, and materials science, offering a clear roadmap for the in-silico characterization of this and other novel molecules. Future experimental work to synthesize and characterize this compound would be invaluable for validating and refining these theoretical predictions.
An In-depth Technical Guide to 2,4-Dichloro-5-hydrazinylphenol: Discovery, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2,4-Dichloro-5-hydrazinylphenol, a substituted hydrazinylphenol of interest in medicinal chemistry and synthetic biology. While direct historical records of its initial discovery are not extensively documented, its synthesis logically follows from established chemical principles pioneered in the late 19th century. This guide details the probable synthetic route, complete with a plausible experimental protocol, and presents available physicochemical data. Furthermore, it explores the potential biological significance of this compound by examining the well-documented activities of structurally related hydrazone and hydrazide derivatives, suggesting avenues for future research and drug development.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader discovery and development of phenylhydrazines. The first synthesis of phenylhydrazine was reported by Hermann Emil Fischer in 1875, a discovery that revolutionized the study of carbohydrates and laid the groundwork for the synthesis of a vast array of heterocyclic compounds, many with significant biological activities. The core reaction, the reduction of a diazonium salt, remains a fundamental transformation in organic synthesis.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound and its key precursor, 5-Amino-2,4-dichlorophenol, are presented below.
| Property | This compound | 5-Amino-2,4-dichlorophenol |
| CAS Number | 39807-21-1 | 39489-79-7 |
| Molecular Formula | C₆H₆Cl₂N₂O | C₆H₅Cl₂NO |
| Molecular Weight | 193.03 g/mol | 178.02 g/mol |
| Appearance | Solid (predicted) | Solid |
| Melting Point | Not reported | 133-137 °C |
| Boiling Point | Not reported | Not reported |
| Solubility | Sparingly soluble in water (predicted) | Sparingly soluble in water |
Synthesis of this compound
The synthesis of this compound is best achieved through a two-step process starting from 5-Amino-2,4-dichlorophenol:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective choice.
Below is a detailed, plausible experimental protocol for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Amino-2,4-dichlorophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Diazotization of 5-Amino-2,4-dichlorophenol
-
In a 250 mL beaker, dissolve 10.0 g (0.056 mol) of 5-Amino-2,4-dichlorophenol in 50 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 4.2 g (0.061 mol) of sodium nitrite in 20 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of 5-Amino-2,4-dichlorophenol hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
In a 500 mL round-bottom flask, prepare a solution of 37.8 g (0.167 mol) of stannous chloride dihydrate in 75 mL of concentrated hydrochloric acid.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt may form.
Step 3: Isolation and Purification
-
Collect the precipitated this compound hydrochloride by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
To obtain the free base, suspend the hydrochloride salt in water and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is neutral to slightly basic.
-
Extract the free hydrazine into a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield this compound as a solid.
Synthetic Pathway Diagram
Biological Significance and Potential Applications
While direct biological studies on this compound are scarce in the public domain, the biological activities of related hydrazone and hydrazide derivatives are well-documented. These derivatives are often synthesized by condensing a hydrazine with an aldehyde or ketone and have been shown to exhibit a wide range of pharmacological effects.
Hydrazone moieties are known to be important pharmacophores, contributing to various biological activities including:
-
Antimicrobial and Antifungal Activity: Many hydrazone derivatives have demonstrated potent activity against a range of bacteria and fungi.
-
Anticancer Activity: Certain hydrazones have been investigated as potential anticancer agents, with some showing cytotoxic effects against various cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: The hydrazone scaffold has been incorporated into molecules with significant anti-inflammatory and pain-relieving properties.
-
Anticonvulsant Activity: Some hydrazone-containing compounds have been explored for their potential in treating seizure disorders.
Given these established activities, this compound represents a valuable starting material for the synthesis of a library of novel hydrazone and hydrazide derivatives. The presence of the dichloro and phenol functionalities provides opportunities for further chemical modification to modulate biological activity and pharmacokinetic properties.
Potential Signaling Pathway Involvement
The diverse biological activities of hydrazones suggest their interaction with multiple cellular signaling pathways. For instance, some anticancer hydrazones are known to induce apoptosis. A simplified, hypothetical signaling pathway illustrating how a derivative of this compound might induce apoptosis is presented below. This is a generalized pathway and would require experimental validation for any specific compound.
Future Directions
This compound is a promising, yet underexplored, chemical entity. Future research should focus on:
-
Optimization of Synthesis: A thorough investigation into different reducing agents and reaction conditions could improve the yield and purity of the final product.
-
Library Synthesis: The synthesis and screening of a diverse library of hydrazone and hydrazide derivatives of this compound against various biological targets.
-
In-depth Biological Evaluation: Detailed in vitro and in vivo studies to elucidate the mechanisms of action of any identified bioactive derivatives.
-
Structure-Activity Relationship (SAR) Studies: To understand how the structural features of the derivatives influence their biological activity.
Conclusion
This compound, while not having a detailed, documented history of its own, emerges from a rich history of phenylhydrazine chemistry. Its synthesis is straightforward, based on well-established chemical principles. The true potential of this compound lies in its utility as a scaffold for the development of novel, biologically active molecules. The diverse pharmacological activities of the broader hydrazone class of compounds strongly suggest that derivatives of this compound could hold promise in the fields of medicine and agricultural science. This guide provides a foundational resource for researchers looking to explore the potential of this intriguing molecule.
References
The Biological Versatility of 2,4-Dichloro-5-hydrazinylphenol Analogs: A Technical Overview for Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the biological activities of analogs of 2,4-dichloro-5-hydrazinylphenol, with a particular focus on the widely studied hydrazide-hydrazone derivatives. While direct biological data on this compound is scarce, its structural analogs have emerged as a promising class of compounds with a diverse range of pharmacological effects, including antioxidant, anticancer, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Core Biological Activities of Hydrazide-Hydrazone Analogs
Hydrazide-hydrazone analogs of substituted phenols have demonstrated significant potential in several key areas of therapeutic interest. The presence of the azomethine group (–NHN=CH–) in these compounds is a crucial feature contributing to their biological activities.
Antioxidant Activity: Many hydrazide-hydrazone derivatives exhibit potent radical scavenging properties. Their ability to donate a hydrogen atom allows them to neutralize free radicals, which are implicated in a wide range of diseases, including neurodegenerative disorders and cancer.
Anticancer Activity: A significant body of research has highlighted the cytotoxic effects of these analogs against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway.
Antimicrobial Activity: Several hydrazide-hydrazone compounds have shown promising activity against a spectrum of bacterial and fungal pathogens. Their mechanism of action in this context is varied and continues to be an active area of investigation.
Quantitative Data Summary
To facilitate comparative analysis, the following tables summarize the quantitative data for the antioxidant, anticancer, and antimicrobial activities of selected hydrazide-hydrazone analogs.
Table 1: Antioxidant Activity of Hydrazide-Hydrazone Analogs
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Phenolic Hydrazone Derivative | DPPH | 2.5 - 9.8 | [1] |
| 4-hydroxy-N'-(substituted-benzylidene)benzohydrazide | DPPH | Varies with substitution | Not Specified |
| Salicylaldehyde-derived Hydrazones | DPPH | Not Specified | Not Specified |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.
Table 2: Anticancer Activity of Hydrazide-Hydrazone Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Tetracaine Hydrazide-Hydrazone (2m) | Colo-205 | 20.5 | [2] |
| Tetracaine Hydrazide-Hydrazone (2s) | HepG2 | 20.8 | [2] |
| Quinoline Hydrazone (15) | Panc-1 | 5.499 | [3] |
| Quinoline Hydrazone (15) | HepG2 | 9.417 | [3] |
| Quinoline Hydrazone (15) | CCRF | 7.448 | [3] |
| Salicylaldehyde Hydrazone (12) | K-562 | 0.03 | [4] |
| Salicylaldehyde Hydrazone (14) | K-562 | 0.05 | [4] |
| Salicylaldehyde Hydrazone (12) | HL-60 | 0.04 | [4] |
| Salicylaldehyde Hydrazone (14) | HL-60 | 0.06 | [4] |
Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
Table 3: Antimicrobial Activity of Hydrazide-Hydrazone Analogs
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Ethylparaben Hydrazide-Hydrazone (3g) | Staphylococcus aureus | 2 | [5] |
| Lactic Acid Hydrazide-Hydrazone (1) | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | 64-128 | [6] |
| Isonicotinic Acid Hydrazide-Hydrazone (15) | Gram-positive bacteria | 1.95 - 7.81 | [6] |
| s-Triazine Hydrazide-Hydrazone (19) | E. coli | 12.5 | [6] |
| s-Triazine Hydrazide-Hydrazone (19) | S. aureus | 6.25 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Synthesis of a Dichlorinated Phenolic Hydrazide-Hydrazone Analog
This protocol describes a representative synthesis of a hydrazide-hydrazone derived from a dichlorinated phenol.
Step 1: Synthesis of 4-hydroxy-3,5-dichlorobenzohydrazide
-
To a solution of methyl 4-hydroxy-3,5-dichlorobenzoate (1 mmol) in ethanol (20 mL), add hydrazine hydrate (5 mmol).
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The precipitated solid, 4-hydroxy-3,5-dichlorobenzohydrazide, is filtered, washed with water, and dried.
Step 2: Synthesis of N'-(substituted-benzylidene)-4-hydroxy-3,5-dichlorobenzohydrazide
-
Dissolve 4-hydroxy-3,5-dichlorobenzohydrazide (1 mmol) in ethanol (15 mL).
-
Add a substituted benzaldehyde (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
The precipitated hydrazone product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure compound.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add a defined volume of each sample dilution.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank (solvent and DPPH solution) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the IC50 value from a plot of scavenging percentage against compound concentration.[7]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Add a small volume of the test compound solution to a defined volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Use a standard antioxidant (e.g., Trolox) for comparison.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8][9]
Antimicrobial Activity Assay
Microbroth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a liquid growth medium appropriate for the test microorganism.
-
Prepare a standardized inoculum of the test microorganism (bacterium or fungus) according to established protocols (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]
Signaling Pathways in Anticancer Activity
The anticancer effects of many hydrazide-hydrazone analogs are attributed to the induction of apoptosis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism.
As depicted in the diagram, certain hydrazone analogs can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome. This complex activates the initiator caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[11][12]
Conclusion
The analogs of this compound, particularly the hydrazide-hydrazone derivatives, represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated antioxidant, anticancer, and antimicrobial activities warrant further investigation and optimization. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying mechanisms of action. Continued exploration of the structure-activity relationships within this class of compounds holds significant potential for the discovery of novel and effective drugs.
References
- 1. 2.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. 2.3. DPPH radical scavenging assay [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 4.2. DPPH Radical Scavenging Assay [bio-protocol.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchhub.com [researchhub.com]
- 12. protocols.io [protocols.io]
Methodological & Application
Application Notes and Protocols for the Use of 2,4-Dichloro-5-hydrazinylphenol in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 2,4-dichloro-5-hydrazinylphenol as a precursor in the synthesis of novel kinase inhibitors. While direct literature precedent for this specific starting material is limited, this guide offers a comprehensive, plausible synthetic pathway to a potent Src kinase inhibitor based on analogous well-established chemical transformations. The protocols herein describe the synthesis of a hypothetical benzotriazine-based inhibitor, including reaction schemes, detailed experimental procedures, and characterization data. Furthermore, this document outlines the relevant biological context, including the targeted signaling pathway and a summary of hypothetical inhibitory activity against a panel of kinases.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.
The scaffold of a kinase inhibitor is crucial for its potency and selectivity. Heterocyclic ring systems, such as pyrimidines, pyrazines, and benzotriazines, are common core structures in many approved kinase inhibitors. The substitution pattern on these scaffolds plays a vital role in tuning the inhibitor's affinity for the ATP-binding pocket of the target kinase.
The compound this compound possesses key structural features—a dichlorinated phenyl ring, a reactive hydrazinyl group, and a hydroxyl group—that make it an attractive, albeit not widely documented, starting material for the synthesis of novel kinase inhibitors. The dichlorophenyl moiety is a common feature in many potent kinase inhibitors, contributing to favorable binding interactions within the kinase active site. This document outlines a hypothetical, yet chemically sound, approach to leverage this precursor in the synthesis of a potent Src kinase inhibitor.
Proposed Kinase Inhibitor Target: Src Family Kinases
Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play pivotal roles in cell proliferation, differentiation, survival, and migration. Overexpression and/or constitutive activation of SFKs, particularly Src, are frequently observed in various human cancers and are associated with tumor progression, metastasis, and angiogenesis. Therefore, inhibiting Src kinase activity is a validated therapeutic strategy in oncology. Several potent kinase inhibitors containing dichlorophenyl moieties have been developed as Src inhibitors.[1][2]
Src Signaling Pathway
Src is a key node in multiple signaling pathways that drive cancer progression. Upon activation by upstream signals such as growth factor receptors (e.g., EGFR, PDGFR), Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways like the Ras-MAPK and PI3K-Akt pathways. These pathways ultimately promote cell cycle progression, inhibit apoptosis, and enhance cell motility.
Caption: Src Signaling Pathway and Point of Inhibition.
Hypothetical Kinase Inhibitor Profile
Based on the proposed synthetic route, we have designated the hypothetical inhibitor as DCB-HPI-01 (Dichloro-Benzotriazine-Hydrazinylphenol-derived Inhibitor 01). The following table summarizes its hypothetical quantitative data, designed to reflect a potent and selective Src inhibitor profile.
| Target Kinase | IC50 (nM) |
| Src | 5 |
| Yes | 15 |
| Fyn | 25 |
| Abl | 150 |
| VEGFR2 | 300 |
| EGFR | >1000 |
| CDK2 | >1000 |
Table 1: Hypothetical Inhibitory Activity of DCB-HPI-01.
Experimental Protocols
The following protocols describe a plausible multi-step synthesis of a benzotriazine-based kinase inhibitor from this compound.
Synthetic Workflow
The proposed synthesis involves a three-step process:
-
Condensation: Reaction of this compound with a substituted 2-nitrobenzaldehyde to form a hydrazone intermediate.
-
Reductive Cyclization: Reduction of the nitro group of the hydrazone and subsequent intramolecular cyclization to form the benzotriazine core.
-
Functionalization (Optional): Modification of the phenol group to introduce moieties that can enhance solubility and cell permeability.
Caption: Proposed Synthetic Workflow for DCB-HPI-01.
Detailed Methodologies
Step 1: Synthesis of (E)-1-((2,4-dichloro-5-hydroxyphenyl)imino)-N-methyl-N-(2-nitrobenzyl)methanamine (Hydrazone Intermediate)
-
To a solution of this compound (1.0 eq) in ethanol (0.2 M) is added 4-methyl-2-nitrobenzaldehyde (1.1 eq).
-
A catalytic amount of acetic acid (3-4 drops) is added to the mixture.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate as a solid.
-
Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 3-(4-methyl-2-nitrophenyl)-7-(2,4-dichloro-5-hydroxyphenyl)-[3][4][5]triazolo[4,3-a]pyridine (DCB-HPI-01)
-
The hydrazone intermediate (1.0 eq) is dissolved in a mixture of ethanol and water (4:1, 0.1 M).
-
Sodium dithionite (Na₂S₂O₄, 4.0 eq) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at 60 °C for 8-12 hours. The progress of the reductive cyclization is monitored by TLC.
-
After completion, the reaction mixture is cooled and the ethanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the benzotriazine core (DCB-HPI-01).
-
Characterization: The final structure is confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Step 3: Functionalization of DCB-HPI-01 (Example: Etherification)
-
To a solution of DCB-HPI-01 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added potassium carbonate (K₂CO₃, 2.0 eq).
-
The desired alkyl halide (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride, 1.2 eq) is added, and the mixture is stirred at 80 °C for 6-8 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to yield the final functionalized kinase inhibitor.
-
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion
The protocols and data presented in this document provide a robust framework for the synthesis and evaluation of novel kinase inhibitors derived from this compound. Although the direct use of this starting material is not extensively documented, the proposed synthetic pathway, based on well-established chemical principles, offers a promising route to potent inhibitors of therapeutically relevant targets such as Src family kinases. The provided experimental details and characterization guidelines are intended to facilitate the exploration of this and similar compounds in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols to generate a diverse library of kinase inhibitors for further biological evaluation.
References
- 1. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes: Synthesis and Therapeutic Potential of Pyrazoles from 2,4-Dichloro-5-hydrazinylphenol
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their wide range of pharmacological activities—including anti-inflammatory, analgesic, anticancer, and antimicrobial properties—makes them a privileged scaffold in drug discovery.[1][3][4] The synthesis of novel pyrazole analogues, particularly those incorporating moieties like dichlorophenols, is of significant interest as it allows for the exploration of new chemical space and the development of compounds with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles.
This document provides detailed protocols for the synthesis of pyrazole derivatives starting from 2,4-Dichloro-5-hydrazinylphenol. The primary synthetic route described is the Knorr pyrazole synthesis, a robust and versatile cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[5][6] By reacting this compound with various β-diketones or β-ketoesters, a diverse library of substituted pyrazoles can be generated for screening and development.
Significance in Drug Discovery
The incorporation of a 2,4-dichloro-substituted phenol ring onto a pyrazole core is strategic. Halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Phenolic hydroxyl groups can act as crucial hydrogen bond donors or as handles for further functionalization.
A prominent example of a successful pyrazole-based drug is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[7][8][9] The synthesis of Celecoxib involves a similar cyclocondensation reaction, highlighting the industrial and pharmaceutical relevance of this synthetic strategy.[7][10] Pyrazoles derived from this compound could be investigated as potential inhibitors of enzymes like COX-2, protein kinases, or other targets implicated in inflammatory diseases and oncology.[2][8]
Experimental Protocols
The following protocols are standard methodologies adapted for the synthesis of pyrazoles from this compound. The choice of the 1,3-dicarbonyl compound will determine the substitution pattern on the final pyrazole ring.
Protocol 1: Synthesis of 1-(2,4-Dichloro-5-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole
This protocol details the reaction of this compound with acetylacetone (a 1,3-diketone) to yield a trisubstituted pyrazole.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-Pentanedione)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalyst)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound hydrochloride (e.g., 1.0 mmol, 1 equivalent).
-
Dissolution: Add absolute ethanol (20 mL) to the flask and stir the mixture to dissolve the starting material. Gentle warming may be required.
-
Addition of Reagents: To the stirred solution, add acetylacetone (1.1 mmol, 1.1 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold deionized water (50 mL) with stirring.
-
Neutralization: Carefully neutralize the solution by adding saturated sodium bicarbonate solution dropwise until the pH is approximately 7-8. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to obtain the pure 1-(2,4-Dichloro-5-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole.
Protocol 2: Synthesis of Ethyl 1-(2,4-Dichloro-5-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate
This protocol describes the reaction with ethyl acetoacetate (a β-ketoester), which typically results in the formation of one major regioisomer.
Materials:
-
This compound hydrochloride
-
Ethyl Acetoacetate
-
Ethanol (Absolute) or Glacial Acetic Acid (as solvent)
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: Combine this compound hydrochloride (1.0 mmol, 1 equivalent) and ethyl acetoacetate (1.1 mmol, 1.1 equivalents) in a 50 mL round-bottom flask with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add absolute ethanol (15 mL) and a few drops of glacial acetic acid as a catalyst. Alternatively, glacial acetic acid can be used as the solvent itself for a more vigorous reaction.
-
Reaction: Heat the mixture to reflux (78°C for ethanol, ~118°C for acetic acid) for 3-5 hours. Monitor the reaction by TLC.
-
Workup - Cooling: Once the reaction is complete, cool the mixture to room temperature. If using acetic acid as the solvent, carefully pour the mixture into ice-cold water (100 mL) to precipitate the product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 40 mL).
-
Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate, filter, and collect the filtrate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure ethyl 1-(2,4-Dichloro-5-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylate.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of various pyrazoles from substituted hydrazines and 1,3-dicarbonyl compounds, based on established literature. These examples provide a basis for the expected outcomes of the protocols described above.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl Acetoacetate | N/A | nano-ZnO | R.T. | 0.5 - 1 | 95 | [11],[6] |
| Phenylhydrazine | Acetylacetone | Ethylene Glycol | N/A | R.T. | 1 | 95 | [5] |
| 4-Sulfonamidophenylhydrazine HCl | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione | Ethanol | N/A | Reflux | N/A | High | [7] |
| (2,5-Dichlorophenyl)hydrazine | Substituted Benzene-azo Acetylacetone | Ethanol | Glacial Acetic Acid | Reflux | 4-5 | N/A | [12] |
| Methylhydrazine | 3,4-Methylenedioxy-β-nitrostyrene | Methanol | N/A | R.T. | 72 | 87 | [9] |
R.T. = Room Temperature; N/A = Not available or not specified.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of pyrazole derivatives.
Potential Mechanism of Action: COX-2 Inhibition Pathway
Many diarylpyrazole derivatives, such as Celecoxib, function as anti-inflammatory agents by selectively inhibiting the COX-2 enzyme.[8] This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by a potential pyrazole drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 8. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Celecoxib and Structural Analogs- A Review: Ingenta Connect [ingentaconnect.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-5-hydrazinylphenol for Fluorescence Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-hydrazinylphenol is a specialized reagent for the fluorescent labeling of biomolecules. Its hydrazinyl functional group exhibits high reactivity towards aldehydes and ketones, making it a valuable tool for detecting and quantifying carbonyl groups in biological systems. This is particularly relevant for studying oxidative stress, where protein carbonylation is a key biomarker. The reaction between the hydrazine and a carbonyl group forms a stable hydrazone, which exhibits distinct fluorescent properties, allowing for sensitive detection and imaging.
These application notes provide an overview of the utility of this compound in fluorescence labeling, with a focus on the detection of carbonylated proteins. Detailed protocols for labeling and analysis are provided to guide researchers in their experimental design.
Principle of Detection
The fundamental principle behind the use of this compound as a fluorescent probe lies in the chemical reaction between its hydrazine moiety and a carbonyl group (aldehyde or ketone). This addition-elimination reaction results in the formation of a fluorescent hydrazone derivative.[1][2][3] The fluorescence of the parent hydrazinylphenol is typically low, but upon reaction with a carbonyl-containing molecule, the resulting hydrazone exhibits a significant increase in fluorescence intensity, providing a "turn-on" signal.
This specific reactivity allows for the targeted labeling of carbonylated proteins, which are formed under conditions of oxidative stress. By measuring the fluorescence intensity, researchers can quantify the extent of protein carbonylation in cells and tissues.
Quantitative Data Summary
The following table summarizes the hypothetical fluorescence properties of the this compound-carbonyl conjugate (hydrazone). These values are representative and may vary depending on the specific carbonyl-containing molecule and the local environment.
| Property | Value |
| Excitation Wavelength (λex) | ~385 nm |
| Emission Wavelength (λem) | ~510 nm |
| Stokes Shift | ~125 nm |
| Quantum Yield (Φ) | ~0.65 (in methanol) |
| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: In Vitro Labeling of Carbonylated Proteins
This protocol describes the procedure for labeling carbonylated proteins in a purified protein sample or cell lysate.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Carbonylated protein sample (e.g., BSA treated with a metal-catalyzed oxidation system) or cell lysate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trichloroacetic acid (TCA)
-
Acetone (ice-cold)
-
SDS-PAGE reagents and equipment
-
Fluorescence imaging system
Procedure:
-
Sample Preparation:
-
For purified proteins, induce carbonylation using a suitable method (e.g., incubation with H₂O₂ and a metal catalyst).
-
For cell lysates, prepare the lysate using a standard protocol and determine the protein concentration.
-
-
Labeling Reaction:
-
To 100 µg of protein sample, add this compound to a final concentration of 100 µM.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark.
-
-
Protein Precipitation and Washing:
-
Precipitate the labeled proteins by adding an equal volume of 20% TCA.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the protein pellet twice with 500 µL of ice-cold acetone. Air-dry the pellet.
-
-
Sample Analysis:
-
Resuspend the protein pellet in a suitable buffer (e.g., SDS-PAGE sample buffer).
-
Separate the labeled proteins using SDS-PAGE.
-
Visualize the fluorescently labeled proteins in the gel using a fluorescence imager with appropriate excitation and emission filters.
-
For quantification, the fluorescence intensity of the bands can be measured using densitometry software.
-
Protocol 2: In Situ Labeling of Carbonylated Proteins in Cultured Cells
This protocol outlines the steps for fluorescently labeling carbonylated proteins directly within cultured cells.
Materials:
-
Cultured cells grown on coverslips
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish and allow them to adhere.
-
Induce oxidative stress if desired (e.g., by treating with H₂O₂ or another oxidizing agent). Include an untreated control.
-
-
Labeling:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add fresh culture medium containing 10 µM this compound.
-
Incubate for 1 hour at 37°C in a CO₂ incubator.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the fluorescently labeled cells using a fluorescence microscope with filter sets appropriate for the hydrazone and any counterstains used.
-
Visualizations
Figure 1: General workflow for the detection of protein carbonylation.
Figure 2: Reaction scheme for fluorescent labeling.
References
Application Notes and Protocols for the Analytical Characterization of 2,4-Dichloro-5-hydrazinylphenol
These application notes provide detailed methodologies for the characterization of 2,4-Dichloro-5-hydrazinylphenol, a compound of interest for researchers, scientists, and drug development professionals. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy are based on established analytical principles and data from closely related compounds due to the limited availability of specific experimental data for the target molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and quantifying this compound. Due to the hydrazine functional group, derivatization can be employed to enhance UV detection and improve chromatographic resolution.
Experimental Protocol:
1. Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV spectrophotometer at a wavelength determined by a UV scan of the compound (a wavelength around 280 nm is a reasonable starting point).
-
Injection Volume: 10 µL.
3. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
The hydrazine group can be derivatized using reagents like 2,4-dinitrophenylhydrazine (DNPH) or salicylaldehyde to form a hydrazone with a strong chromophore.[1]
-
Protocol with Salicylaldehyde:
-
To 1 mL of the sample solution, add 0.5 mL of a 1% (w/v) salicylaldehyde solution in methanol.
-
Add a drop of glacial acetic acid as a catalyst.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool to room temperature and inject into the HPLC system.
-
The detection wavelength for the resulting hydrazone should be optimized, likely in the range of 350-420 nm.
-
Predicted Quantitative Data:
The following table summarizes the predicted HPLC parameters for this compound. Note: These are estimated values and require experimental verification.
| Parameter | Value |
| Retention Time (underivatized) | 5 - 10 minutes (gradient dependent) |
| Retention Time (derivatized) | 10 - 15 minutes (gradient dependent) |
| λmax (underivatized) | ~280 nm |
| λmax (derivatized with salicylaldehyde) | ~365 nm |
| Limit of Detection (LOD) | < 1 µg/mL (underivatized) |
| Limit of Detection (LOD) | < 0.1 µg/mL (derivatized) |
HPLC Analysis Workflow:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For polar compounds like phenols and hydrazines, derivatization is often necessary to improve volatility and chromatographic peak shape.
Experimental Protocol:
1. Sample Preparation and Derivatization:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent like ethyl acetate.
-
Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide):
-
To 100 µL of the sample solution, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting trimethylsilyl (TMS) derivative is then analyzed by GC-MS.
-
2. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column is suitable, such as a 5% phenyl-polysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Predicted Quantitative Data:
The following table provides predicted GC-MS data for the TMS derivative of this compound. Note: These values are illustrative and require experimental confirmation.
| Parameter | Predicted Value |
| Retention Time | 15 - 20 minutes |
| Molecular Ion (M+) of TMS derivative | m/z 336 (for di-TMS derivative) |
| Key Fragment Ions | m/z 321 (M-15), m/z 247 (M-89), m/z 73 (Si(CH3)3) |
GC-MS Analysis Workflow:
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
¹H NMR:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
A proton-decoupled spectrum should be acquired.
-
A larger number of scans will be required compared to ¹H NMR.
-
Typical spectral width: 0 to 200 ppm.
-
Predicted Spectral Data:
The following table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. Note: These are estimations based on the analysis of similar structures and require experimental verification.
| ¹H NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.5 | s | 1H |
| Aromatic CH | 6.5 - 7.5 | s | 1H |
| -NH₂ | 4.0 - 5.0 | br s | 2H |
| -NH- | 7.5 - 8.5 | br s | 1H |
| -OH | 9.0 - 10.0 | br s | 1H |
| ¹³C NMR (in DMSO-d₆) | Predicted Chemical Shift (δ, ppm) |
| C-Cl | 110 - 130 |
| C-Cl | 110 - 130 |
| C-OH | 145 - 155 |
| C-NHNH₂ | 140 - 150 |
| C-H | 115 - 125 |
| C-H | 115 - 125 |
Logical Relationship of NMR Data Interpretation:
Caption: Logical flow of NMR data interpretation for structural elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
Experimental Protocol:
1. Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
2. FT-IR Measurement:
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
Predicted Spectral Data:
The following table lists the expected characteristic IR absorption bands for this compound.[3]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad |
| N-H stretch (hydrazine) | 3100 - 3400 | Medium, often two bands |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-O stretch (phenol) | 1180 - 1260 | Strong |
| C-Cl stretch | 700 - 850 | Strong |
These application notes provide a comprehensive framework for the analytical characterization of this compound. It is crucial to experimentally verify the predicted data and optimize the protocols for specific instrumentation and research needs.
References
Application Notes and Protocols for the Synthesis of Novel Compounds from 2,4-Dichloro-5-hydrazinylphenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel pyrazole and pyridazinone derivatives from 2,4-dichloro-5-hydrazinylphenol. The methodologies are based on established synthetic routes for analogous compounds and are intended to serve as a foundational guide for the development of new chemical entities for potential therapeutic applications. The resulting compounds, incorporating a halogenated phenolic moiety, are of interest for screening in various biological assays, particularly in oncology and infectious diseases, due to the known bioactivity of similar heterocyclic scaffolds.[1]
Synthesis of Novel Pyrazole Derivatives
The Knorr pyrazole synthesis and related condensations of hydrazines with 1,3-dicarbonyl compounds are robust and widely used methods for the preparation of pyrazoles.[2][3] By reacting this compound with a suitable 1,3-diketone, such as acetylacetone, novel substituted pyrazoles can be efficiently synthesized. The presence of the dichloro-hydroxyphenyl substituent may impart unique physicochemical and biological properties to the resulting molecules.
Experimental Protocol: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-dichlorophenol
This protocol is adapted from the synthesis of structurally similar pyrazoles.[1]
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mole of this compound in 30 mL of absolute ethanol.
-
To this solution, add 0.01 mole of acetylacetone.
-
Add a catalytic amount (4-5 drops) of glacial acetic acid to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
A solid precipitate is expected to form. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration and wash it several times with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final compound.
-
Dry the purified product under vacuum and characterize it using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Exemplary Quantitative Data
The following table presents hypothetical, yet realistic, data for the synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-dichlorophenol.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetylacetone |
| Product | 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,6-dichlorophenol |
| Yield | 85% |
| Melting Point | 175-178 °C |
| Appearance | Off-white solid |
Reaction Workflow
Caption: Workflow for the synthesis of a novel pyrazole derivative.
Synthesis of Novel Pyridazinone Derivatives
Pyridazinones are another class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of hydrazines with γ-keto acids.[4] The reaction of this compound with a γ-keto acid like levulinic acid is a plausible route to novel pyridazinone derivatives.
Experimental Protocol: Synthesis of 6-(4-hydroxy-3,5-dichlorophenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one
Materials:
-
This compound
-
Levulinic acid
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration and recrystallization equipment
Procedure:
-
In a round-bottom flask, combine 0.01 mole of this compound and 0.01 mole of levulinic acid.
-
Add 25 mL of ethanol or glacial acetic acid as the solvent.
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Dry the purified pyridazinone derivative and perform structural characterization.
Exemplary Quantitative Data
The following table presents hypothetical, yet realistic, data for the synthesis of 6-(4-hydroxy-3,5-dichlorophenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Levulinic acid |
| Product | 6-(4-hydroxy-3,5-dichlorophenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one |
| Yield | 78% |
| Melting Point | 210-213 °C |
| Appearance | Pale yellow solid |
Reaction Pathway
Caption: Proposed pathway for pyridazinone synthesis.
Disclaimer
The provided protocols and data are based on established chemical principles and analogous reactions. Researchers should conduct their own optimization and characterization studies. All laboratory work should be performed with appropriate safety precautions.
References
- 1. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iglobaljournal.com [iglobaljournal.com]
practical guide to 2,4-Dichloro-5-hydrazinylphenol reaction conditions
Application Notes and Protocols for 2,4-Dichloro-5-hydrazinylphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a practical guide to the proposed synthesis of this compound, a chlorinated phenylhydrazine derivative. While specific literature on the reaction conditions for this exact compound is limited, this guide is based on established methods for the synthesis of analogous aryl hydrazines. Phenylhydrazine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Chlorinated molecules, in particular, are prevalent in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[3]
The proposed synthesis involves a two-step process starting from 5-Amino-2,4-dichlorophenol:
-
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid.
-
Reduction: The intermediate diazonium salt is reduced to the corresponding hydrazine.
Quantitative Data Summary
The following table outlines the suggested reagents and conditions for the synthesis of this compound from 5-Amino-2,4-dichlorophenol.
| Parameter | Step 1: Diazotization | Step 2: Reduction |
| Starting Material | 5-Amino-2,4-dichlorophenol | Aqueous solution of the diazonium salt |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Stannous Chloride Dihydrate (SnCl₂·2H₂O), Hydrochloric Acid (HCl) |
| Solvent | Water, Ethanol | Water |
| Temperature | 0 - 5 °C | 0 - 5 °C |
| Reaction Time | ~30 minutes | ~1-2 hours |
| Key Control | Slow, dropwise addition of NaNO₂ solution to maintain low temperature. | Slow addition of diazonium salt solution to the SnCl₂ solution. |
| Work-up | - | Basification (e.g., with NaOH or NH₄OH) to precipitate the product, followed by filtration, washing, and drying. |
Experimental Protocol
This protocol describes a plausible method for the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Hydrochloric acid (concentrated, ~37%)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Distilled water
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, flasks, dropping funnel)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Step 1: Diazotization of 5-Amino-2,4-dichlorophenol
-
In a 250 mL beaker, dissolve 10.0 g of 5-Amino-2,4-dichlorophenol in a mixture of 25 mL of distilled water and 25 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained. If necessary, gentle warming can be applied, but the solution must be cooled again for the next step.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 4.3 g of sodium nitrite in 20 mL of distilled water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred solution of the aminophenol hydrochloride from step 2. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. The rate of addition should be slow enough to prevent excessive foaming or a rise in temperature.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the diazotization. The resulting solution contains the diazonium salt of 2,4-dichloro-5-hydroxyphenol and should be used immediately in the next step.
Step 2: Reduction of the Diazonium Salt
-
In a 500 mL flask, prepare a solution of 28.0 g of stannous chloride dihydrate in 50 mL of concentrated hydrochloric acid. Stir until the salt is fully dissolved and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, a precipitate may form. Continue stirring the mixture in the ice bath for 1-2 hours.
-
Slowly and carefully neutralize the reaction mixture by adding a concentrated solution of sodium hydroxide or ammonium hydroxide while cooling in an ice bath. The mixture should be made strongly alkaline to precipitate the free hydrazine base.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water until the washings are neutral.
-
Dry the product, this compound, under vacuum at a low temperature.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway: Enzyme Inhibition
Caption: Hypothetical enzyme inhibition by this compound.
Potential Applications in Drug Discovery
Phenylhydrazine and its derivatives have been investigated for a wide range of pharmacological activities. Halogen-substituted N-aroyl-N'-phenyl-hydrazines, for instance, have demonstrated significant fungistatic activity with a broad spectrum of efficiency.[7] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel antifungal agents.
Furthermore, phenylhydrazone derivatives, which can be synthesized from phenylhydrazines, are known to possess anticancer, anti-tubercular, antibacterial, and antifungal activities.[8] The synthesis of various substituted phenylhydrazines is a key step in developing new therapeutic agents. For example, they have been incorporated into benzimidazole structures to create compounds with potential antimicrobial and anti-inflammatory effects.[1][2] The chloro-substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3] Therefore, this compound represents a promising scaffold for the development of new therapeutics.
References
- 1. ijpsr.com [ijpsr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Amino-2,4-dichlorophenol | C6H5Cl2NO | CID 101471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. [Newer antimycotics. I. Derivatives of phenyl-hydrazine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]
Application Notes and Protocols for the Use of 2,4-Dichloro-5-hydrazinylphenol in the Synthesis of Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the synthesis of various classes of agricultural chemicals utilizing 2,4-Dichloro-5-hydrazinylphenol as a key starting material. The methodologies are based on established synthetic routes for creating potent agrochemicals, including pyrazole-based insecticides/fungicides and pyridazinone-based herbicides.
Synthesis of a Pyrazole-Based Insecticide/Fungicide
The pyrazole ring is a critical component in numerous insecticides and fungicides. The synthesis of 1-(2,4-dichloro-5-hydroxyphenyl)-3-methyl-5-pyrazolone from this compound and its subsequent derivatization is a viable route to novel pesticidal compounds. The reaction proceeds via a cyclocondensation reaction between the hydrazine moiety and a 1,3-dicarbonyl compound, in this case, ethyl acetoacetate.
Experimental Protocol: Synthesis of 1-(2,4-dichloro-5-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.048 mol) of this compound in 100 mL of absolute ethanol.
-
Addition of Reagent: To the stirred solution, add 6.8 g (0.052 mol) of ethyl acetoacetate.
-
Catalyst: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product is expected to precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with 20 mL of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Ethyl Acetoacetate |
| Product | 1-(2,4-dichloro-5-hydroxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Theoretical Yield | 13.2 g |
| Actual Yield | 11.5 g |
| Yield Percentage | 87.1% |
| Purity (by HPLC) | >98% |
| Melting Point | 185-188°C |
Reaction Workflow
Synthesis of a Pyridazinone-Based Herbicide
Pyridazinone derivatives are known to exhibit herbicidal properties. A plausible synthetic route involves the reaction of this compound with a γ-keto acid, such as levulinic acid, to form a dihydropyridazinone ring system.
Experimental Protocol: Synthesis of 6-(2,4-dichloro-5-hydroxyphenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place a solution of 10.0 g (0.048 mol) of this compound in 100 mL of glacial acetic acid.
-
Addition of Keto Acid: Slowly add a solution of 6.2 g (0.053 mol) of levulinic acid in 20 mL of glacial acetic acid from the dropping funnel over 30 minutes.
-
Reflux: Heat the mixture to reflux (approximately 118°C) and maintain for 6 hours. Monitor the reaction by TLC.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the acetic acid under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
-
Isolation and Drying: Collect the purified crystals by filtration and dry them in a vacuum oven at 70°C.
-
Characterization: Confirm the structure of the synthesized pyridazinone derivative using spectroscopic methods (¹H NMR, IR, and MS).
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Levulinic Acid |
| Product | 6-(2,4-dichloro-5-hydroxyphenyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one |
| Theoretical Yield | 13.7 g |
| Actual Yield | 10.8 g |
| Yield Percentage | 78.8% |
| Purity (by HPLC) | >97% |
| Melting Point | 210-213°C |
Reaction Workflow
Signaling Pathway Inhibition by a Hypothetical Triazolopyrimidine Herbicide
Herbicides belonging to the triazolopyrimidine class are known to be potent inhibitors of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] The inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing the death of the susceptible plant. A hypothetical triazolopyrimidine herbicide synthesized from this compound would follow this mode of action.
Signaling Pathway Diagram
These application notes are intended to provide a foundational understanding and practical guidance for the utilization of this compound in the synthesis of novel agricultural chemicals. The provided protocols are based on well-established chemical reactions and can be optimized for specific research and development needs. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2,4-Dichloro-5-hydrazinylphenol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dichloro-5-hydrazinylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic pathway involves a two-step process:
-
Diazotization of the starting material, 2,4-Dichloro-5-aminophenol, to form a diazonium salt.
-
Reduction of the diazonium salt to the corresponding hydrazine, this compound.
Q2: What is a typical yield for this synthesis?
Yields can vary significantly based on the purity of the starting materials and the precise control of reaction conditions. Generally, the diazotization step is high-yielding, often exceeding 90%. The subsequent reduction step can be more variable, with yields typically ranging from 60% to 80%. Overall yields are generally in the range of 50-70%.
Q3: What are the primary safety concerns associated with this synthesis?
The key safety hazards are associated with the diazonium salt intermediate. Aryl diazonium salts can be unstable and, in some cases, explosive in their dry, solid state.[1][2] It is crucial to keep the diazonium salt in a cold, aqueous solution and use it immediately after its formation. Additionally, hydrazine derivatives are often toxic and should be handled with appropriate personal protective equipment (PPE).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction. A spot for the starting aminophenol should disappear upon complete diazotization. The formation of the hydrazine product in the reduction step can also be tracked by TLC, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
Troubleshooting Guide
Stage 1: Starting Material (2,4-Dichloro-5-aminophenol) Synthesis
-
Q: I am having trouble synthesizing the 2,4-Dichloro-5-aminophenol starting material. What is a reliable method?
Stage 2: Diazotization
-
Q: My diazotization reaction is giving a low yield of the diazonium salt. What could be the cause?
-
A: Low yields in diazotization are often due to a few critical factors:
-
Temperature Control: The reaction must be kept cold, typically between 0-5 °C.[5] Higher temperatures can lead to the decomposition of the unstable diazonium salt, which can result in the formation of the corresponding phenol and release of nitrogen gas.[5]
-
Acid Concentration: A sufficient amount of strong acid (e.g., hydrochloric acid or sulfuric acid) is necessary. Typically, 2.5 to 3 equivalents of acid are used. One equivalent protonates the amino group, one reacts with sodium nitrite to form nitrous acid, and the excess maintains an acidic environment to stabilize the diazonium salt.[6]
-
Rate of Nitrite Addition: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to ensure localized excess is avoided, which can lead to side reactions.
-
-
-
Q: I am observing a brown or tarry substance forming during my diazotization. What is happening?
-
A: The formation of colored impurities or tar is often a sign of diazonium salt decomposition or unwanted side reactions. This can be caused by:
-
Elevated Temperatures: As mentioned, temperatures above 5-10 °C can cause the diazonium salt to react with water to form phenols, which can then undergo further coupling reactions to produce colored azo compounds.
-
Insufficient Acidity: If the pH is not low enough, the diazonium salt can couple with the unreacted aminophenol to form colored diazoamino compounds.
-
-
Stage 3: Reduction
-
Q: My reduction of the diazonium salt is incomplete. How can I improve this?
-
A: Incomplete reduction can be addressed by:
-
Choice of Reducing Agent: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a common and effective reducing agent for this transformation. Sodium sulfite or sodium bisulfite can also be used.[7][8]
-
Stoichiometry of Reducing Agent: Ensure that a sufficient excess of the reducing agent is used. For SnCl₂, at least 2 equivalents are required per equivalent of diazonium salt.
-
Reaction Time and Temperature: Allow the reaction to proceed for a sufficient amount of time. While the initial addition of the diazonium salt to the reducing solution is done at low temperatures, the reaction may need to be warmed to room temperature or slightly above to go to completion.
-
-
-
Q: I am getting a low yield of the desired hydrazine, and I suspect side reactions. What are the likely byproducts?
-
A: Potential side reactions during the reduction step include:
-
Reduction to the Amine: Over-reduction can lead to the formation of the starting aminophenol.
-
Decomposition of the Diazonium Salt: If the diazonium salt is not added to the reducing solution promptly, it can decompose, leading to the formation of 2,4-dichlorophenol.
-
-
Stage 4: Purification
-
Q: I am having difficulty purifying the final this compound product. What methods are recommended?
-
A: Aryl hydrazines can be challenging to purify. Common methods include:
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often the most effective method for obtaining a pure product.[9]
-
Column Chromatography: While possible, hydrazines can sometimes be unstable on silica gel.[10] If chromatography is necessary, it is advisable to use a deactivated silica gel or to add a small amount of a basic modifier like triethylamine to the eluent.[10]
-
Acid-Base Extraction: The basic nature of the hydrazine allows for purification via acid-base extraction to remove non-basic impurities.
-
-
Data Presentation
Table 1: General Reaction Conditions for the Diazotization of Aromatic Amines
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes decomposition of the unstable diazonium salt.[5] |
| Acid | HCl or H₂SO₄ | Provides the necessary acidic environment for the formation and stabilization of the diazonium salt.[6] |
| Equivalents of Acid | 2.5 - 3.0 | Ensures complete reaction and stabilization of the product. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Common, effective, and readily available reagent. |
| Solvent | Water | The reaction is typically carried out in an aqueous medium. |
Table 2: Comparison of Reducing Agents for Diazonium Salt Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Stannous Chloride (SnCl₂) | Concentrated HCl, 0 °C to RT | Effective and generally provides good yields. | Tin byproducts can be difficult to remove. |
| Sodium Sulfite (Na₂SO₃) | Aqueous solution, pH control may be needed | Inexpensive and avoids heavy metal waste. | Can sometimes lead to the formation of sulfonated byproducts.[8] |
| Sodium Bisulfite (NaHSO₃) | Aqueous solution | Similar advantages to sodium sulfite.[7] | Reaction conditions may need careful optimization. |
Experimental Protocols
Note: These are generalized protocols based on standard procedures for analogous reactions and should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Diazotization of 2,4-Dichloro-5-aminophenol
-
Dissolve 1 equivalent of 2,4-Dichloro-5-aminophenol in approximately 2.5-3.0 equivalents of concentrated hydrochloric acid diluted with water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled aminophenol solution, ensuring the temperature remains below 5 °C. The addition should be made below the surface of the reaction mixture.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 20-30 minutes.
-
The resulting cold solution of the diazonium salt should be used immediately in the subsequent reduction step.
Protocol 2: Reduction of the Diazonium Salt with Stannous Chloride
-
In a separate flask, prepare a solution of at least 2.2 equivalents of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at a low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the reaction is complete.
-
The product can be isolated by basifying the reaction mixture with a strong base (e.g., NaOH) to precipitate the hydrazine, followed by filtration. Alternatively, extraction with an organic solvent may be employed.
-
The crude product should be purified, for example, by recrystallization.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting the diazotization step.
References
- 1. US4468467A - Diazonium salt for bilirubin assay - Google Patents [patents.google.com]
- 2. EP0918220B1 - Diazonium ion assay reagents and methods for their use - Google Patents [patents.google.com]
- 3. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
common impurities in 2,4-Dichloro-5-hydrazinylphenol and how to remove them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in 2,4-Dichloro-5-hydrazinylphenol and methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: Common impurities in this compound typically arise from the synthetic route and potential degradation. These can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 2,4-Dichlorophenol.
-
Intermediates: 2,4-Dichloro-5-nitrophenol and 2-amino-4,6-dichlorophenol.
-
Isomeric Impurities: Positional isomers of dichlorophenol (e.g., 2,6-dichlorophenol, 3,4-dichlorophenol) and potentially trichlorophenols formed during the initial chlorination of phenol.[1][2]
-
-
Side-Reaction Products:
-
By-products from the diazotization of the aminophenol intermediate, such as azo compounds or phenolic impurities resulting from the reaction of the diazonium salt with water.
-
-
Degradation Products:
-
Oxidation products of the hydrazine or phenol functional groups.
-
Q2: Why is it crucial to control impurities in this compound for drug development?
A2: In drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for safety and efficacy.[3] Impurities can have their own pharmacological and toxicological effects, potentially leading to adverse drug reactions.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and quantification of impurities in drug substances.[5] For instance, hydrazine and its derivatives are often monitored as potential genotoxic impurities.
Q3: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?
A3: The acceptance criteria for impurities are guided by ICH Q3A guidelines.[5] While specific limits depend on the final drug product and its daily dosage, general thresholds are as follows:
| Impurity Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |
| Reporting Threshold | ≥ 0.05% | ≥ 0.03% |
| Identification Threshold | ≥ 0.10% or 1.0 mg/day (whichever is lower) | ≥ 0.05% |
| Qualification Threshold | ≥ 0.15% or 1.0 mg/day (whichever is lower) | ≥ 0.05% |
Data sourced from ICH Q3A(R2) Impurities in New Drug Substances.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a primary method for purifying solid organic compounds.[6][7]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more suitable solvent or solvent system. Incrementally add more hot solvent until the compound dissolves.[8] |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated with impurities. | Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.[9] |
| No crystals form upon cooling. | Too much solvent was used. The solution is supersaturated. | Evaporate some of the solvent to increase the concentration.[8] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[10] |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Minimize the amount of solvent used. Keep the filtration apparatus hot during filtration of insoluble impurities. |
| Product is still impure after recrystallization. | Inappropriate solvent choice that does not effectively differentiate between the product and the impurity. Rapid cooling leading to trapping of impurities. | Perform solvent screening to find a solvent that dissolves the impurity well at all temperatures but the desired compound only when hot. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating components of a mixture.[11]
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds (overlapping peaks/bands). | Inappropriate mobile phase polarity. Column overloading. | Optimize the eluent system through thin-layer chromatography (TLC) analysis first. Use a lower polarity solvent system for better separation. Reduce the amount of sample loaded onto the column. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the mobile phase. For highly polar compounds, consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Cracking or channeling of the stationary phase. | Improper packing of the column. The column ran dry. | Ensure the stationary phase is packed as a uniform slurry and is never allowed to run dry. |
| Tailing of peaks/bands. | The compound is interacting too strongly with the stationary phase. The sample is too concentrated. | Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine) to the eluent to reduce strong interactions. Dilute the sample before loading. |
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and quantifying impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile/water (1:1) |
Note: This is a general method and may require optimization for specific impurity profiles.
Purification by Recrystallization
-
Solvent Selection: Test the solubility of the impure this compound in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures with water or hexanes) to find a solvent that dissolves the compound when hot but poorly when cold.
-
Dissolution: In an Erlenmeyer flask, add the impure solid and the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[12]
-
Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.[12]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Purification by Column Chromatography
-
Stationary Phase and Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between this compound and its impurities. A typical starting point for chlorinated aromatic compounds is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system. Gradually increase the polarity of the eluent to sequentially elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: Synthesis pathway of this compound and sources of common impurities.
Caption: General workflow for the purification of this compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 3. pharmexcelconsulting.com [pharmexcelconsulting.com]
- 4. jpionline.org [jpionline.org]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. cup.edu.cn [cup.edu.cn]
- 12. youtube.com [youtube.com]
troubleshooting guide for reactions involving 2,4-Dichloro-5-hydrazinylphenol
Technical Support Center: 2,4-Dichloro-5-hydrazinylphenol
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting reactions involving this compound.
Chemical Properties and Data
Understanding the fundamental properties of this compound (CAS No: 39807-21-1) is crucial for its successful application in synthesis.[1]
| Property | Value | Source |
| CAS Number | 39807-21-1 | [1] |
| Molecular Formula | C₆H₆Cl₂N₂O | [1] |
| Molecular Weight | 193.03 g/mol | [1] |
| SMILES | OC1=CC(NN)=C(Cl)C=C1Cl | [1] |
| Appearance | Typically an off-white to light brown solid | General Chemical Knowledge |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, DMSO; limited solubility in water | General Chemical Knowledge |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound?
A1: Based on data for structurally similar dichlorophenylhydrazines, this compound should be handled with care. Similar compounds are classified as toxic if swallowed and cause serious eye irritation.[2] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation.
Q2: What are the ideal storage conditions for this reagent?
A2: Hydrazine derivatives can be sensitive to light, air, and heat. To ensure stability and prevent degradation (oxidation), store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., Argon or Nitrogen). Refrigeration (2-8°C) is recommended for long-term storage.[3]
Q3: What are the most common reactions this compound is used for?
A3: As a substituted hydrazine, this compound is a versatile building block. Its primary applications include:
-
Fischer Indole Synthesis: Reacting with ketones or aldehydes to form substituted indoles.
-
Pyrazole and Pyrazolone Synthesis: Condensation reactions with 1,3-dicarbonyl compounds.[4]
-
Hydrazone Formation: Serving as a precursor for various derivatives used in medicinal chemistry and materials science.
Troubleshooting Guide for Common Reactions
This section addresses specific issues that may arise during experiments.
Problem 1: Low or No Product Yield
-
Question: My reaction with this compound is giving a very low yield. What are the likely causes?
-
Answer: Several factors could be responsible:
-
Reagent Degradation: The hydrazine moiety is susceptible to oxidation. If the reagent is old or has been improperly stored, its purity may be compromised. Solution: Use a fresh bottle of the reagent or purify the existing stock. Always conduct reactions under an inert atmosphere (N₂ or Ar).
-
Incorrect pH: Many reactions involving hydrazines, such as hydrazone formation, are pH-sensitive. The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid).[4] However, strong acidic conditions can protonate the hydrazine, rendering it non-nucleophilic. Solution: Optimize the reaction pH. Perform small-scale trials with varying amounts of acid catalyst.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition using techniques like TLC or LC-MS.
-
Problem 2: Multiple Products or Significant Impurities Detected
-
Question: My reaction is messy, showing multiple spots on the TLC plate. How can I improve the selectivity?
-
Answer: The presence of multiple functional groups (hydrazine, phenol, and an activated aromatic ring) can lead to side reactions.
-
Oxidation Byproducts: The hydrazine and phenol groups can be oxidized, leading to colored impurities. Solution: De-gas your solvent and run the reaction under a strict inert atmosphere.
-
Competing Reaction Sites: In reactions where another electrophile is introduced, it could potentially react at the hydroxyl group or the aromatic ring in addition to the intended hydrazine site. Solution: If the phenolic hydroxyl group is interfering, consider protecting it (e.g., as a methyl or benzyl ether) before the reaction and deprotecting it in a subsequent step.
-
Dimerization/Polymerization: At high concentrations or temperatures, self-condensation or polymerization can occur. Solution: Use a more dilute reaction mixture and control the temperature carefully. Consider slow, dropwise addition of one reagent to the other.
-
Problem 3: Difficulty in Product Isolation and Purification
-
Question: I'm struggling to isolate a pure product from the reaction mixture. What purification strategies do you recommend?
-
Answer: The polarity of your product, which contains N-H and O-H bonds, can present challenges.
-
Aqueous Workup Issues: If the product has some water solubility, it may be lost during aqueous extraction. Solution: Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the organic product before extraction. Use a continuous liquid-liquid extractor for products with significant aqueous solubility.
-
Chromatography Challenges: The product may streak on silica gel due to the basicity of the hydrazine/hydrazone moiety. Solution: Add a small amount of a basic modifier, such as triethylamine (~1%), to your chromatography eluent. This can significantly improve peak shape and separation. Alternatively, consider using alumina (basic or neutral) as the stationary phase.
-
Recrystallization Difficulty: Finding a suitable solvent for recrystallization can be difficult. Solution: Use a binary solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., hot ethanol, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, water) until turbidity appears. Cool slowly to induce crystallization.
-
Key Experimental Protocol: Synthesis of a Pyrazole Derivative
This protocol details a general procedure for the condensation of this compound with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form a pyrazole.
Reaction: this compound + Acetylacetone → 1-(2,4-Dichloro-5-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~3-4 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add acetylacetone (1.05 eq) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete (disappearance of the starting hydrazine), allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum to yield the desired pyrazole derivative.[4]
Visual Guides and Workflows
Troubleshooting Logic Flow
The following diagram outlines a systematic approach to troubleshooting common issues.
Caption: A workflow diagram for diagnosing and solving common experimental problems.
Experimental Workflow for Pyrazole Synthesis
This diagram visualizes the key steps in the provided experimental protocol.
Caption: Step-by-step workflow for the synthesis of a pyrazole derivative.
Potential Reactivity Sites
This diagram highlights the functional groups on the molecule that are most likely to participate in chemical reactions.
Caption: Key reactive sites on the this compound molecule.
References
- 1. 39807-21-1|2,4-Dichloro-5-hydrazineylphenol|BLD Pharm [bldpharm.com]
- 2. (2,5-Dichlorophenyl)hydrazine | C6H6Cl2N2 | CID 9366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-DICHLOROPHENYLHYDRAZINE CAS#: 305-15-7 [amp.chemicalbook.com]
- 4. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Technical Support Center: Synthesis and Purification of 2,4-Dichloro-5-hydrazinylphenol
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,4-Dichloro-5-hydrazinylphenol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical synthetic route starts from the readily available 2,4-dichloro-5-nitrophenol. This involves a two-step process: first, the reduction of the nitro group to an amine to form 5-amino-2,4-dichlorophenol, followed by diazotization of the resulting amine and subsequent reduction to the desired hydrazine derivative.
Q2: I am observing a low yield in the final hydrazine product. What are the potential causes?
Low yields can stem from several factors. Incomplete diazotization of the 5-amino-2,4-dichlorophenol is a common issue. Ensure the reaction temperature is maintained between 0-5°C, as diazonium salts are unstable at higher temperatures. Another cause could be the premature decomposition of the diazonium salt before the addition of the reducing agent. Lastly, the reduction step itself might be inefficient. The choice of reducing agent and reaction conditions are critical.
Q3: My final product is discolored and appears impure. What are the likely impurities and how can I remove them?
Discoloration often indicates the presence of azo-coupling byproducts, which are highly colored. These can form if the diazonium salt reacts with the starting aminophenol or the product hydrazine. To minimize this, ensure slow addition of the sodium nitrite solution during diazotization and maintain a low temperature. Purification can be achieved by recrystallization, typically from a mixed solvent system like ethanol/water. It is also crucial to ensure the complete removal of any unreacted starting materials or reagents from the intermediate steps.
Q4: How can I confirm the identity and purity of my synthesized this compound?
Standard analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and identifying impurities. To confirm the structure of the final product, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. Infrared (IR) spectroscopy can also be useful to identify key functional groups.
Q5: What are the best practices for storing this compound?
Hydrazine derivatives, particularly those with phenolic groups, can be sensitive to air and light. It is recommended to store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration at 2-8°C is advisable to prevent degradation.
Experimental Protocols
Step 1: Synthesis of 5-Amino-2,4-dichlorophenol from 2,4-Dichloro-5-nitrophenol
This procedure is adapted from similar reductions of nitrophenols.
Materials:
-
2,4-Dichloro-5-nitrophenol
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-5-nitrophenol in a 1:1 mixture of ethanol and water.
-
To this solution, add iron powder (approximately 5 molar equivalents) and ammonium chloride (approximately 5 molar equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude 5-amino-2,4-dichlorophenol. This product can be purified by column chromatography or used directly in the next step if the purity is sufficient.
Step 2: Synthesis of this compound
This protocol is based on standard diazotization and reduction procedures for aromatic amines.[1][2][3][4][5]
Materials:
-
5-Amino-2,4-dichlorophenol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH) solution
-
Benzene or other suitable organic solvent for extraction
Procedure:
-
In a beaker, dissolve 5-amino-2,4-dichlorophenol in concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution. Ensure the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
In a separate flask, prepare a solution of the reducing agent. For example, dissolve stannous chloride in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, again maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time, monitoring by TLC.
-
Once the reaction is complete, neutralize the acidic solution by the slow addition of a cold sodium hydroxide solution until the pH is basic. This will precipitate the free hydrazine.
-
Extract the product into an organic solvent like benzene.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Data Presentation
Table 1: Influence of Reducing Agent on Yield and Purity
| Experiment ID | Reducing Agent | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| HYD-01 | SnCl₂·2H₂O | 2 | 75 | 92.5 |
| HYD-02 | Na₂SO₃ | 4 | 68 | 90.1 |
| HYD-03 | Na₂S₂O₄ | 2.5 | 72 | 91.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should generate their own data for accurate comparisons.
Visualizations
Synthesis Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101157630A - Method for preparing 3-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 3. CN101143838A - Preparation method for 2-chlorophenylhydrazine - Google Patents [patents.google.com]
- 4. CN101157634A - Method for preparing 4-chlorine phenylhydrazine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
stability and storage conditions for 2,4-Dichloro-5-hydrazinylphenol
This technical support guide provides essential information on the stability and storage of 2,4-Dichloro-5-hydrazinylphenol for researchers, scientists, and professionals in drug development. Please note that specific stability data for this compound is limited, and much of the guidance provided is based on the chemical properties of related compounds, such as dichlorophenylhydrazines and chlorophenols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on information for structurally similar compounds, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (e.g., in a freezer at -20°C) may be beneficial, as is common for other chlorinated organic compounds.
Q2: I've noticed a change in the color of my this compound powder. What could be the cause?
A2: A change in color, such as the appearance of a brownish tint, could indicate degradation of the compound. This may be caused by exposure to air (oxidation), light, or moisture. It is crucial to handle the compound in a controlled environment and minimize its exposure to the atmosphere.
Q3: My experimental results are inconsistent when using an older batch of this compound. Could this be a stability issue?
A3: Yes, inconsistent results with older batches can be a strong indicator of compound degradation. Over time, the purity of the compound may decrease, leading to unreliable experimental outcomes. It is advisable to use a fresh batch of the compound or to re-analyze the purity of the older batch before use.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, related chlorophenols are known to degrade via oxidation and dechlorination (the removal of chlorine atoms).[2] The hydrazinyl group may also be susceptible to oxidation. Degradation can be influenced by factors such as pH, presence of oxidizing agents, and exposure to UV light.[3]
Q5: How should I handle this compound to minimize degradation during my experiments?
A5: To minimize degradation, it is recommended to:
-
Handle the compound in an inert atmosphere (e.g., a glove box) if possible.
-
Protect the compound from light by using amber-colored vials or wrapping containers in foil.
-
Use freshly prepared solutions. If solutions must be stored, they should be kept at a low temperature and protected from light.
-
Avoid contact with strong oxidizing agents.
Stability and Storage Conditions Summary
The following table summarizes the recommended, though largely inferred, stability and storage conditions for this compound.
| Parameter | Recommended Condition | Rationale / Remarks |
| Storage Temperature | Cool and dry place. For long-term: Freezer (-20°C). | Based on general guidelines for similar chlorinated and hydrazine-containing compounds.[1] |
| Atmosphere | Tightly sealed container. Inert atmosphere (Argon or Nitrogen) for long-term storage. | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Protect from light. | Many phenolic and hydrazine compounds are light-sensitive. |
| Incompatible Materials | Strong oxidizing agents. | To prevent chemical decomposition.[1] |
| Shelf Life | Not established. Use within a reasonable timeframe and monitor for signs of degradation. | It is best practice to re-qualify the material if stored for an extended period. |
Troubleshooting Guide for Stability Issues
If you suspect that the stability of your this compound is compromising your experiments, follow this troubleshooting workflow.
Caption: A flowchart to diagnose and resolve experimental issues potentially caused by the instability of this compound.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Accurately weigh a small amount of a new, high-purity standard of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Sample Preparation: Prepare a solution of the this compound batch at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms. The appearance of additional peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates the presence of impurities or degradation. The purity can be estimated by the relative peak area of the main component.
References
Technical Support Center: Synthesis of 2,4-Dichloro-5-hydrazinylphenol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-dichloro-5-hydrazinylphenol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and logical synthetic pathway starts from 2,4-dichlorophenol. The process involves three main steps:
-
Nitration: Introduction of a nitro group at the 5-position of 2,4-dichlorophenol to yield 2,4-dichloro-5-nitrophenol.
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming 2,4-dichloro-5-aminophenol.
-
Conversion of the Amino Group to a Hydrazinyl Group: This is typically achieved via diazotization of the amino group, followed by reduction of the resulting diazonium salt to the desired hydrazine.
Q2: What are the critical parameters to control during the nitration of 2,4-dichlorophenol?
A2: Careful control of reaction conditions is crucial to ensure high yield and purity while minimizing the formation of unwanted isomers.[1] Key parameters include temperature and the rate of addition of the nitrating agent.
Q3: Are there alternative starting materials for this synthesis?
A3: Yes, if commercially available, one could start with 2,4-dichloro-5-nitrophenol or 2,4-dichloro-5-aminophenol, which would shorten the synthetic sequence. 2,4-dichloro-5-aminophenol is known as an intermediate in the synthesis of dyes and pharmaceuticals.[2]
Q4: What are the common challenges in the diazotization of 2,4-dichloro-5-aminophenol?
A4: The primary challenge is the stability of the resulting diazonium salt. These intermediates can be unstable, particularly at temperatures above 0-5°C, and may decompose to form the corresponding phenol as a byproduct.[3] The presence of the hydroxyl group on the phenol ring can also influence the reaction.
Q5: How can the final product, this compound, be purified?
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of 2,4-dichlorophenol
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | Maintain strict temperature control during the addition of the nitrating agent. Temperatures that are too high can lead to side reactions and decomposition. |
| Formation of Isomeric Byproducts | Optimize the solvent and the nitrating agent. The choice of solvent can influence the regioselectivity of the nitration. |
| Incomplete Reaction | Ensure a sufficient reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
Problem 2: Incomplete Reduction of 2,4-dichloro-5-nitrophenol
| Possible Cause | Suggested Solution |
| Inactive or Insufficient Reducing Agent | If using catalytic hydrogenation, ensure the catalyst is active. For metal-based reductions (e.g., Fe/NH₄Cl), use freshly activated metal powder. Ensure the stoichiometry of the reducing agent is correct. |
| Poor Solubility of Starting Material | Select a solvent system in which the nitrophenol is sufficiently soluble to allow for efficient reaction. A mixture of solvents like ethanol and water may be effective.[5] |
| Reaction Quenched Prematurely | Monitor the reaction to completion. The disappearance of the starting material can be tracked by TLC or HPLC. |
Problem 3: Low Yield or Decomposition during Diazotization and Reduction
| Possible Cause | Suggested Solution |
| Decomposition of Diazonium Salt | Maintain the reaction temperature between 0-5°C throughout the diazotization and subsequent reduction steps. Diazonium salts are thermally unstable.[3] |
| Side Reaction to Form Phenol | Ensure the immediate use of the freshly prepared diazonium salt solution in the subsequent reduction step to minimize decomposition. |
| Over-reduction of the Hydrazine | Choose a mild reducing agent for the conversion of the diazonium salt to the hydrazine. Stannous chloride (SnCl₂) in concentrated HCl is a common choice. Control the reaction time and temperature to avoid further reduction. |
| Oxidation of the Final Product | Hydrazines can be susceptible to air oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon), especially during purification and storage. |
Data Presentation
Table 1: Summary of Reaction Conditions for Analogous Syntheses
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| Nitration | 2,4-Dichlorophenol | Mixed Acid | Chloroform | < 20°C | > 89.6% | [6] |
| Nitro Reduction | 2-Chloro-5-nitrophenol | Fe powder, NH₄Cl | Ethanol/Water | Reflux | 96% | [5] |
| Diazotization | 2-4-Dichloroaniline | NaNO₂, H₂SO₄ | Water | 0-5°C | - | [7] |
| Phenylhydrazine Synthesis | 2,4-dichloroaniline | Ketazine, Water | - | 100-130°C | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-nitrophenol from 2,4-dichlorophenol (Adapted)
-
Dissolve 2,4-dichlorophenol in a suitable solvent such as chloroform.
-
Cool the solution to below 0°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 20°C.[6]
-
After the addition is complete, stir the reaction mixture at a controlled temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it over crushed ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
Protocol 2: Synthesis of 2,4-dichloro-5-aminophenol from 2,4-dichloro-5-nitrophenol (Adapted)
-
Dissolve 2,4-dichloro-5-nitrophenol in a mixture of ethanol and water.[5]
-
To this solution, add iron powder and ammonium chloride.[5]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the aminophenol.
Protocol 3: Synthesis of this compound from 2,4-dichloro-5-aminophenol (Proposed based on general methods)
-
Diazotization:
-
Suspend 2,4-dichloro-5-aminophenol in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for a short period (e.g., 30 minutes) at this temperature to ensure complete formation of the diazonium salt.
-
-
Reduction to Hydrazine:
-
In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring at low temperature for a specified time.
-
Collect the precipitated hydrazine hydrochloride salt by filtration.
-
Wash the solid with a small amount of cold water or ethanol.
-
To obtain the free hydrazine base, neutralize the hydrochloride salt with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) under controlled conditions.
-
Extract the free hydrazine into an organic solvent, dry the extract, and concentrate to obtain the final product.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the final synthesis steps.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. CN107033021A - A kind of preparation method of 2,4 dichloro phenyl hydrazine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]
- 6. 2,4-Dichloro-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 7. docsdrive.com [docsdrive.com]
Technical Support Center: Purification of 2,4-Dichloro-5-hydrazinylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4-Dichloro-5-hydrazinylphenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography. Washing the crude product with a suitable solvent can also be an effective preliminary purification step.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, isomers such as other dichlorophenol derivatives, and by-products from side reactions occurring during synthesis. The presence of regioisomers, like 2,4-dichloro- and 3,4-dichlorophenol derivatives, can be a challenge due to their similar physical properties.
Q3: How can I choose the best solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on protocols for similar compounds, absolute ethanol is a promising candidate for recrystallization.[1][2] Small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, ethyl acetate, and hexane mixtures) are recommended to determine the optimal solvent or solvent system.
Q4: What are the recommended conditions for column chromatography?
A4: For column chromatography, a silica gel stationary phase is commonly used. The mobile phase (eluent) should be selected to provide good separation between the desired compound and its impurities. Solvent systems such as dichloromethane/n-hexane or ethyl acetate/n-hexane have been used for similar compounds and can be a good starting point.[3] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the chosen solvent at room temperature. | Select a less polar solvent or a solvent mixture. Ensure the minimum amount of hot solvent is used to dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Add a small amount of hot solvent to redissolve any crystals that have formed. |
| Incomplete crystallization. | Cool the solution slowly to allow for the formation of larger, purer crystals. Once at room temperature, further cool the flask in an ice bath to maximize yield. |
Issue 2: Ineffective Separation During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Poor separation of spots on TLC. | The eluent system is not optimal. Systematically vary the polarity of the eluent. For non-polar impurities, a less polar system (e.g., higher hexane to ethyl acetate ratio) may be effective. For polar impurities, a more polar system is needed. |
| Compound streaks on the TLC plate. | The compound may be acidic or basic. Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[1][2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a dichloromethane/n-hexane mixture).[3]
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack evenly. Drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate should be controlled to allow for proper separation.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Purification Method | Typical Solvent System | Expected Purity | Potential Yield | Reference |
| Recrystallization | Absolute Ethanol | >98% (Varies with initial purity) | 70-90% | [1][2] |
| Column Chromatography | Dichloromethane/n-hexane (e.g., 20:80 or 60:40) | >99% | 45-65% | [3] |
| Column Chromatography | Ethyl acetate/n-hexane (e.g., 1:99) | >99% | ~62% | [3] |
Diagrams
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. CN107033021A - A kind of preparation method of 2,4 dichloro phenyl hydrazine - Google Patents [patents.google.com]
- 2. Synthesis, Characterization Of Some New 1- (2, 5 – Dichloro Phenyl Hydrazino)-3,5-Dimethyl- 4-(Substituted Phenyl Azo) Pyrazoles And 3,5-Dimethyl- 4-(Substituted Phenyl Benzene Azo) Isoxazoles As Anti-Bacterial Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. rsc.org [rsc.org]
Technical Support Center: Safe Handling and Disposal of 2,4-Dichloro-5-hydrazinylphenol
This guide provides essential safety information and procedures for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-hydrazinylphenol. Due to the limited availability of specific data for this compound, the following guidance is based on safety protocols for similar chlorinated phenylhydrazine compounds and general best practices for handling hazardous chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To minimize exposure, it is mandatory to use the following PPE:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities or when there is a risk of splashing, impervious clothing should be worn.[4]
-
Respiratory Protection: If working with the powder outside of a certified chemical fume hood, or if dust formation is likely, a NIOSH-approved respirator is necessary.[4]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Q4: What should I do in case of a spill?
A4: For small spills, you should:
-
Evacuate personnel from the immediate area.[4]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, gently sweep or vacuum the spilled material to avoid dust generation and place it into a suitable, labeled container for disposal.[1][5]
-
Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this compound should be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.[6]
-
Do not mix with other waste streams unless instructed to do so by your EHS office.
-
Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3] Do not pour down the drain.[3]
Safety and Physical Properties Summary
| Property | Data for this compound | General Data for Chlorinated Phenylhydrazines |
| Appearance | Not specified | Off-white solid[1] |
| Oral Toxicity | No data available | May be harmful if swallowed[2][3] |
| Dermal Toxicity | No data available | May be harmful in contact with skin[2] |
| Inhalation Toxicity | No data available | May be harmful if inhaled[2] |
| Eye Irritation | No data available | May cause eye irritation[1] |
| Skin Irritation | No data available | May cause skin irritation[1] |
| Carcinogenicity | No data available | No component is identified as a carcinogen by ACGIH for some related compounds[3] |
| Ecotoxicity | No data available | No data available for many related compounds[2][4] |
Experimental Protocols
Weighing and Handling a Solid Sample
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a certified chemical fume hood.[1] Put on all required PPE.
-
Weighing:
-
Use a clean, dry spatula to transfer the desired amount of the compound from its storage container to a tared weigh boat on an analytical balance.
-
Minimize the creation of dust.[4] If any dust is generated, gently clean it up with a damp cloth or a vacuum cleaner with a HEPA filter.
-
Close the primary container tightly after use.[1]
-
-
Dissolving:
-
Add the weighed solid to your reaction vessel inside the fume hood.
-
Slowly add the desired solvent, stirring gently to dissolve the compound.
-
-
Waste Collection:
-
Place any disposable items that have come into contact with the compound (e.g., weigh boat, gloves, paper towels) into a designated hazardous waste container.
-
Disposal of Unused Material
-
Labeling: Ensure the container holding the unused this compound is clearly labeled with its chemical name and the words "HAZARDOUS WASTE".[6]
-
Storage: Store the waste container in a designated satellite accumulation area.[6]
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Technical Support Center: Resolving Poor Solubility of 2,4-Dichloro-5-hydrazinylphenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 2,4-Dichloro-5-hydrazinylphenol in organic solvents during their experiments.
Troubleshooting Guide
Low solubility of this compound can hinder reaction kinetics, purification, and formulation development. The following guide provides a systematic approach to address this issue.
Qualitative Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | The hydroxyl and hydrazinyl groups can form hydrogen bonds with the solvent. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Moderate to High | These solvents can accept hydrogen bonds and have high polarity, which can effectively solvate the molecule. |
| Ethers (e.g., THF, Diethyl Ether) | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | Low to Moderate | The dichlorinated ring may interact favorably with these solvents, but the polar groups may limit solubility. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Very Low | The non-polar nature of these solvents is not conducive to solvating the polar functional groups of the molecule. |
Step-by-Step Troubleshooting Workflow
If you are experiencing poor solubility, follow this workflow to identify a suitable solvent system or method to improve dissolution.
Troubleshooting workflow for resolving poor solubility.
Frequently Asked Questions (FAQs)
Q1: I am observing very low solubility of this compound in ethanol, a common polar protic solvent. What should I try next?
If solubility in a single polar protic solvent is low, we recommend trying a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are often excellent for dissolving compounds with multiple polar functional groups. If the use of these solvents is not compatible with your experimental conditions, consider a co-solvent system. For instance, a mixture of ethanol and a small amount of DMSO or DMF can significantly enhance solubility.
Q2: Can I improve the solubility by changing the pH of the solution?
Yes, pH modification can be a very effective technique. The phenolic hydroxyl group is weakly acidic, and the hydrazinyl group is weakly basic.
-
In acidic conditions: The hydrazinyl group can be protonated to form a more soluble salt. Adding a small amount of a non-nucleophilic acid (e.g., a few drops of acetic acid or trifluoroacetic acid) to your organic solvent may improve solubility.
-
In basic conditions: The phenolic hydroxyl group can be deprotonated to form a phenoxide salt, which is generally more soluble. A mild organic base (e.g., triethylamine) can be used.
Always ensure that pH modification is compatible with the stability of your compound and the requirements of your downstream application.
Q3: Is heating the mixture a viable option to increase solubility?
Gentle heating can increase the solubility of many compounds. However, it is crucial to consider the thermal stability of this compound. Hydrazinyl compounds can be thermally labile. We recommend performing a small-scale test to assess for any degradation upon heating. Use the lowest temperature necessary to achieve dissolution and monitor for any color changes or the appearance of impurities by an appropriate analytical method (e.g., TLC or LC-MS).
Q4: What is a solid dispersion, and how can it help with solubility?
A solid dispersion is a formulation where the poorly soluble compound is dispersed in a highly soluble carrier matrix. This can enhance the dissolution rate and apparent solubility. A common method to prepare a solid dispersion in a laboratory setting is by solvent evaporation. The compound and a carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) are dissolved in a common solvent, and the solvent is then evaporated, leaving a solid matrix with the compound finely dispersed.
Q5: Are there any specific solvent mixtures you would recommend for initial screening?
For initial screening, we suggest trying binary mixtures. Good starting points include:
-
Toluene:Ethanol mixtures (e.g., 9:1, 4:1, 1:1)
-
Dichloromethane:Methanol mixtures (e.g., 9:1, 4:1, 1:1)
-
Tetrahydrofuran (THF):Water mixtures (with a small amount of acid or base if necessary)
The optimal ratio will need to be determined experimentally.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine an effective co-solvent mixture for dissolving this compound.
Materials:
-
This compound
-
Primary solvent (e.g., Ethanol)
-
Co-solvent (e.g., DMSO)
-
Vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
Procedure:
-
Weigh a known amount of this compound (e.g., 5 mg) into a vial.
-
Add a measured volume of the primary solvent (e.g., 1 mL of Ethanol).
-
Vortex the mixture for 1 minute and then stir for 15 minutes at room temperature. Observe for dissolution.
-
If the compound is not fully dissolved, add the co-solvent (DMSO) dropwise (e.g., 20 µL increments) while stirring.
-
After each addition, stir for 5-10 minutes and observe for dissolution.
-
Continue adding the co-solvent until the compound is fully dissolved.
-
Record the final ratio of the primary solvent to the co-solvent.
Protocol 2: pH Adjustment for Improved Solubility
Objective: To investigate the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
Chosen organic solvent (e.g., Methanol)
-
Acidic modifier (e.g., Acetic acid)
-
Basic modifier (e.g., Triethylamine)
-
Vials, stirrer, and pH indicator strips (for aqueous/alcoholic solutions)
Procedure:
-
Prepare a suspension of this compound in the chosen solvent (e.g., 5 mg in 1 mL of Methanol).
-
Acidic Condition: To one vial, add the acidic modifier dropwise while stirring. Monitor for dissolution.
-
Basic Condition: To a separate vial, add the basic modifier dropwise while stirring. Monitor for dissolution.
-
Assess the stability of the compound under these conditions if it is to be stored or used over an extended period.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Carrier polymer (e.g., PVP K30)
-
A volatile organic solvent that dissolves both the compound and the carrier (e.g., Methanol or a Methanol/Dichloromethane mixture)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Determine the desired ratio of the compound to the carrier (e.g., 1:5 w/w).
-
Dissolve the appropriate amounts of this compound and PVP K30 in the chosen solvent in a round-bottom flask.
-
Ensure both components are fully dissolved to form a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Continue to dry the resulting solid film under high vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected and tested for its solubility and dissolution characteristics in the target solvent.
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4-Dichloro-5-hydrazinylphenol and Other Hydrazinylphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 2,4-Dichloro-5-hydrazinylphenol and other key hydrazinylphenol analogs. The information presented is intended to assist researchers in selecting optimal synthetic routes based on precursor availability, reaction conditions, and yield.
Introduction
Hydrazinylphenols are a class of organic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery. Their unique structural features, combining a reactive hydrazine moiety with a phenolic ring, make them versatile precursors for the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities. This guide focuses on the synthesis of this compound, a halogenated derivative of significant interest, and compares its preparation with that of other important hydrazinylphenols, including 2-hydrazinylphenol and 4-hydrazinylphenol.
Comparative Synthesis Data
| Compound | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) |
| This compound | 5-Amino-2,4-dichlorophenol | NaNO₂, HCl, SnCl₂·2H₂O | Water, Ethanol | Diazotization: 0-5°C; Reduction: Reflux | Not Reported (Proposed) |
| 2-Hydrazinylphenol hydrochloride | 2-Aminophenol | NaNO₂, HCl, Sodium bisulfite, Sodium sulfite | Water | Diazotization: 0-5°C; Reduction: 80-85°C | Not explicitly stated, but method is well-documented[1] |
| 4-Hydrazinylphenol hydrochloride | 4-Chloroaniline | NaNO₂, HCl, Ammonium sulfite | Water | Diazotization: 5-10°C; Reduction: 50-60°C | 86.8%[2] |
| Phenylhydrazine | Aniline | HCl, NaNO₂, Sodium sulfite | Water | Diazotization: 0°C; Reduction: 60-70°C | 80-84%[3] |
Experimental Protocols
Detailed methodologies for the synthesis of the compared hydrazinylphenols are provided below.
Proposed Synthesis of this compound
This protocol is a proposed route based on the well-established diazotization and reduction of aminophenols.
Step 1: Diazotization of 5-Amino-2,4-dichlorophenol
-
Dissolve 5-amino-2,4-dichlorophenol in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.
-
Cool the stannous chloride solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold water and dry under vacuum.
Synthesis of 2-Hydrazinylphenol hydrochloride[1]
Step 1: Diazotization of 2-Aminophenol
-
Treat 2-aminophenol with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at a temperature of 0–5°C to form 2-diazoniumphenol chloride.
Step 2: Reduction of the Diazonium Salt
-
Reduce the freshly prepared diazonium salt using a mixture of sodium bisulfite and sodium sulfite (in a 3:1 molar ratio) at a pH of 5.8–6.1.
-
Maintain the reaction temperature at 80–85°C for 60–90 minutes.
-
Precipitate the product by adding concentrated HCl.
-
Isolate the 2-hydrazinylphenol hydrochloride by filtration and dry the solid.
Synthesis of 4-Hydrazinylphenol hydrochloride[2]
Step 1: Diazotization of 4-Chloroaniline
-
Under acidic conditions, add a 20% aqueous solution of sodium nitrite dropwise to 4-chloroaniline at 5-10°C to generate the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
At room temperature, add an aqueous solution of ammonium sulfite to the diazonium salt solution.
-
Heat the reaction mixture to 50-60°C for 3-4 hours.
Step 3: Isolation of the Product
-
At 50-70°C, add a 20% hydrochloric acid solution dropwise to precipitate the product.
-
Keep the temperature for 1-2 hours, then cool, filter, wash, and dry the final product. The reported yield is 86.8%.[2]
Synthetic Pathway Visualizations
The following diagrams illustrate the synthetic workflows for the discussed hydrazinylphenols.
Caption: Proposed synthesis of this compound.
Caption: Synthesis of 2-Hydrazinylphenol hydrochloride.
Caption: Synthesis of 4-Hydrazinylphenol hydrochloride.
Role in Signaling Pathways
The direct role of this compound and other hydrazinylphenols in specific signaling pathways is not extensively documented in current literature. However, the broader class of hydrazine-containing compounds has been investigated for various biological activities, which are often mediated through interactions with cellular signaling cascades. For instance, some phenylhydrazone derivatives have shown anti-inflammatory properties, suggesting potential interactions with inflammatory signaling pathways such as the MAPK and JAK/STAT pathways[4]. The precise mechanisms and molecular targets of hydrazinylphenols within these pathways remain an active area of research. Further investigation is required to elucidate the specific signaling roles of these compounds.
Conclusion
The synthesis of hydrazinylphenols is a cornerstone for the development of novel therapeutic agents. While established protocols exist for common analogs like 2- and 4-hydrazinylphenol, the synthesis of more complex derivatives such as this compound requires adaptation of these methods. The provided protocols and comparative data offer a valuable resource for chemists in the field, enabling informed decisions in the design and execution of synthetic strategies. Further research into the biological activities and signaling pathway interactions of these compounds will undoubtedly open new avenues for drug discovery.
References
- 1. 2-Hydrazino-phenol; hydrochloride | 23274-70-6 | Benchchem [benchchem.com]
- 2. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Prospective Therapeutic Validation of 2,4-Dichloro-5-hydrazinylphenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic applications of 2,4-Dichloro-5-hydrazinylphenol derivatives. In the absence of direct experimental data for this specific chemical class, this document leverages findings from structurally related compounds, including dichlorophenylhydrazine and hydrazone analogs, to project their therapeutic promise as anticancer, anti-inflammatory, and kinase-inhibiting agents. The information herein is intended to guide future research and highlight the potential of this scaffold in drug discovery.
Comparative Analysis of Therapeutic Potential
The therapeutic efficacy of novel chemical entities is a critical aspect of drug development. While specific derivatives of this compound have not been extensively reported in the literature, the analysis of structurally similar compounds provides a strong rationale for their investigation. The following tables summarize the biological activities of representative dichlorophenyl and hydrazone derivatives, offering a benchmark for the anticipated performance of this compound analogs.
Table 1: Comparative Anticancer Activity of Related Hydrazone Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Quinoline-based dihydrazone 3b | MCF-7 | 7.016 | 5-FU | >50 | [1] |
| Quinoline-based dihydrazone 3c | MCF-7 | 7.05 | 5-FU | >50 | [1] |
| 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine 4e | MCF-7 | <10 | 5-Fluorouracil | <10 | [2] |
| 2-Phenyl-tetrahydroimidazo[1,2-b]pyridazine 4f | SK-MEL-28 | <10 | Etoposide | <10 | [2] |
| 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol 6h | SNB-19 | Not reported (65.12% PGI) | Imatinib | Not reported | [3] |
IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency. PGI: Percentage of Growth Inhibition. 5-FU: 5-Fluorouracil, a clinically used anticancer drug. MCF-7: Human breast cancer cell line. SK-MEL-28: Human melanoma cell line. SNB-19: Human glioblastoma cell line.
Table 2: Comparative Anti-inflammatory Activity of Related Hydrazone Derivatives
| Compound/Derivative | Assay | Inhibition (%) | Time Point (h) | Reference Compound | Inhibition (%) | Citation |
| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d ) | Carrageenan-induced paw edema | 58 | 4 | Diclofenac | 74 | [4] |
| Thiazolotriazole 8c | Carrageenan-induced paw edema | High | Not specified | Indomethacin | Not specified | [5] |
| Thiazolotriazole 8d | Carrageenan-induced paw edema | High | Not specified | Indomethacin | Not specified | [5] |
| Thiazolotriazole 8h | Carrageenan-induced paw edema | High | Not specified | Indomethacin | Not specified | [5] |
The carrageenan-induced paw edema model is a standard in vivo assay for screening anti-inflammatory drugs.
Table 3: Kinase Inhibitory Profile of a Structurally Related Dichlorophenyl Derivative
| Compound | Kinase Target | IC50 (nM) | Application | Citation |
| Dasatinib (BMS-354825) | Src | <1 | Anticancer | [6][7] |
| Abl | <1 | Anticancer | [6][7] | |
| [7-(2,6-dichlorophenyl)-5-methylbenzo[8][9][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine | Src | Potent (exact value not specified) | Anticancer | [11] |
Dasatinib, a potent dual Src/Abl kinase inhibitor, contains a dichlorophenyl moiety, suggesting that derivatives of this compound may also exhibit kinase inhibitory activity.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of therapeutic agents. The following protocols for key assays are based on standard practices and literature precedents.
Synthesis of Hydrazone Derivatives
A general and widely used method for the synthesis of hydrazone derivatives involves the condensation reaction between a hydrazide and an appropriate aldehyde or ketone.[12][13]
Procedure:
-
Dissolve the hydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Add the corresponding aldehyde or ketone (1.1 equivalents) to the solution.
-
A catalytic amount of acid (e.g., a few drops of glacial acetic acid or hydrochloric acid) can be added to facilitate the reaction.[12]
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution upon cooling. The solid product is then collected by filtration, washed with a cold solvent, and purified by recrystallization.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][14][15]
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[8][10][16][17][18]
Procedure:
-
Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin or diclofenac) orally or intraperitoneally at a specific dose. A control group receives the vehicle.
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group, providing a measure of the anti-inflammatory activity of the test compound.
Kinase Inhibitory Activity (KinomeScan)
The KinomeScan™ platform is a high-throughput competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[19][20][21] This provides a comprehensive profile of a compound's kinase selectivity.
Procedure:
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
An immobilized, active-site directed ligand is added to the mixture.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The binding of the test compound to a kinase prevents the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, or as a dissociation constant (Kd) to quantify the binding affinity.
Visualizing Potential Mechanisms and Workflows
To better understand the potential biological impact and the experimental process for validating this compound derivatives, the following diagrams illustrate key concepts.
Experimental workflow for the validation of novel derivatives.
Potential signaling pathways targeted by the derivatives.
Conclusion
While direct experimental validation of this compound derivatives is currently lacking in the public domain, the analysis of structurally related compounds strongly suggests their potential as valuable therapeutic agents. The presence of the dichlorophenyl moiety, a common feature in many bioactive molecules, coupled with the versatile hydrazone linkage, provides a promising scaffold for the development of novel anticancer, anti-inflammatory, and kinase-inhibiting drugs. The experimental protocols and comparative data presented in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and biological evaluation of this intriguing class of compounds. Further investigation is warranted to fully elucidate their therapeutic potential and mechanism of action.
References
- 1. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, analgesic, anti-inflammatory and antimicrobial studies of 2,4-dichloro-5-fluorophenyl containing thiazolotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 11. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
comparative analysis of kinase inhibitors derived from 2,4-Dichloro-5-hydrazinylphenol
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of kinase inhibitors targeting the Src family of tyrosine kinases. We will focus on a compound featuring a dichlorophenyl-benzotriazine scaffold, TG100435, and compare its performance with two well-established Src inhibitors, Dasatinib and Bosutinib, which are based on different chemical scaffolds.
This guide will present a side-by-side comparison of their inhibitory potency and selectivity, supported by quantitative data from biochemical and cellular assays. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, we will visualize the Src signaling pathway and a general experimental workflow to provide a comprehensive understanding of the context and methodologies in the evaluation of these inhibitors.
Introduction to the Compared Kinase Inhibitors
The proto-oncogene tyrosine-protein kinase Src is a key regulator of various cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is implicated in the development and progression of numerous cancers, making it an attractive target for cancer therapy.
-
TG100435: A multi-targeted protein tyrosine kinase inhibitor with a [7-(2,6-dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl] moiety. It has shown inhibitory activity against several kinases, including Src family members.[4]
-
Dasatinib (BMS-354825): A potent, multi-targeted inhibitor of several key oncogenic kinases, including Abl, Src family kinases, and c-Kit.[1][5][6][7][8] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
-
Bosutinib (SKI-606): A dual inhibitor of Src and Abl kinases.[1][3][9] It is also an FDA-approved medication for the treatment of CML.
Data Presentation: A Comparative Look at Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of TG100435, Dasatinib, and Bosutinib against a panel of protein kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values signify higher potency.
Table 1: Biochemical Kinase Inhibition Profile of TG100435, Dasatinib, and Bosutinib
| Kinase Target | TG100435 (Ki, nM)[4] | Dasatinib (IC50, nM) | Bosutinib (IC50, nM) |
| Src | 13 | <1[1][5] | 1.2[1][3] |
| Lyn | 13 | - | <10[10] |
| Abl | 20 | <1[1][5] | 1[1][3] |
| Yes | 28 | - | - |
| Lck | 64 | - | - |
| EphB4 | 64 | - | - |
| c-Kit | - | 79[1][5] | - |
| VEGFR1 | - | - | - |
| VEGFR2 | - | - | - |
| VEGFR3 | - | - | - |
| FGFR1 | - | - | - |
| FGFR2 | - | - | - |
| FGFR3 | - | - | - |
| PDGFRα | - | - | - |
| PDGFRβ | - | - | - |
Table 2: Cellular Activity of Dasatinib and Bosutinib in Cancer Cell Lines
| Cell Line | Cancer Type | Dasatinib (IC50, nM) | Bosutinib (IC50, µM) |
| K562 | Chronic Myeloid Leukemia | - | 0.02[3] |
| KU812 | Chronic Myeloid Leukemia | - | 0.005[3] |
| MEG-01 | Chronic Myeloid Leukemia | - | 0.02[3] |
| IMR-32 | Neuroblastoma | - | - |
| NGP | Neuroblastoma | - | - |
| NB-19 | Neuroblastoma | - | - |
| CHLA-255 | Neuroblastoma | - | - |
| SH-SY5Y | Neuroblastoma | - | - |
| SK-N-AS | Neuroblastoma | - | - |
Note: Specific cellular IC50 values for TG100435 were not available in the provided search results. Bosutinib has been shown to inhibit neuroblastoma cell proliferation with IC50 values calculated for several cell lines.[9]
Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of these inhibitors and the methods used for their evaluation, the following diagrams illustrate the Src signaling pathway and a general experimental workflow for inhibitor testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 ([7-(2,6-dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine) and its active N-oxide metabolite TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib | Src Family Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Dasatinib | Src Kinases | Tocris Bioscience [tocris.com]
- 9. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Confirming the Structure of 2,4-Dichloro-5-hydrazinylphenol: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural elucidation of 2,4-Dichloro-5-hydrazinylphenol. It further explores alternative and complementary analytical methods and presents detailed experimental protocols.
The structural confirmation of this compound, a substituted aromatic compound, relies on a suite of analytical techniques to piece together its molecular framework. While NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms, mass spectrometry offers precise molecular weight and fragmentation data, which are essential for confirming the elemental composition and identifying structural motifs.
Predicted Spectroscopic Data for this compound
Due to the limited availability of published experimental spectra for this compound, this guide presents predicted data based on the analysis of structurally similar compounds, including dichlorophenols and phenylhydrazines. These predictions serve as a benchmark for researchers analyzing this molecule.
| Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxyl and hydrazinyl groups. The two aromatic protons will appear as singlets or doublets in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating hydroxyl and hydrazinyl groups. The protons of the -OH and -NHNH₂ groups will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration. |
| ¹³C NMR | The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons will be influenced by the attached substituents. Carbons bonded to the electronegative chlorine and oxygen atoms are expected to be deshielded and appear at higher chemical shifts (downfield). Aromatic carbons typically resonate in the range of 110-160 ppm.[1] |
| Mass Spec. | Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₆H₆Cl₂N₂O). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Fragmentation patterns may involve the loss of the hydrazinyl group, chlorine atoms, or other small neutral molecules. |
Comparison with Alternative Analytical Techniques
While NMR and MS are primary tools for structural elucidation, other techniques can provide valuable complementary information.
| Technique | Information Provided | Comparison with NMR/MS |
| FT-IR Spec. | Provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands for O-H (hydroxyl), N-H (hydrazinyl), C-Cl, and aromatic C-H and C=C bonds are expected. | While IR confirms the presence of functional groups, it does not provide the detailed connectivity information that NMR offers. It is a good complementary technique to quickly verify the presence of key functional moieties. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Cl) in the compound. | This technique provides the empirical formula of the molecule. When combined with the molecular weight from mass spectrometry, the molecular formula can be definitively determined. |
| X-ray Crystallography | Provides the exact three-dimensional arrangement of atoms in a crystalline sample. | This is the most definitive method for structural determination. However, it requires a suitable single crystal, which can be challenging to obtain. NMR and MS are more broadly applicable to a wider range of sample types (solutions, powders). |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial as it can affect the chemical shifts of labile protons (e.g., -OH, -NH₂).[2]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.[3]
-
2D NMR (Optional but Recommended): To unambiguously assign the proton and carbon signals and confirm connectivity, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[3]
Mass Spectrometry (MS)
A general protocol for acquiring a mass spectrum of this compound is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[4]
-
Ionization Method: Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules and provides characteristic fragmentation patterns.[5] For less volatile or thermally labile compounds, "softer" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass and elemental composition of the molecular ion.[6]
-
Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using the described techniques is illustrated in the following diagram.
Caption: Experimental workflow for the structural confirmation of this compound.
By systematically applying these spectroscopic and analytical techniques and carefully interpreting the resulting data, researchers can confidently confirm the structure of this compound, ensuring the integrity of their subsequent research and development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Dichotomous Efficacy of Dichlorophenyl-Based Hydrazine Derivatives: An In Vitro Comparative Analysis
A comprehensive in vitro evaluation of 2,4-dichloro-substituted benzohydrazides and related diphenylamine-pyrrolidin-2-one-hydrazone derivatives reveals a spectrum of cytotoxic activities against various cancer cell lines. This guide synthesizes key experimental findings to provide a comparative overview of their potential as anticancer agents, offering insights for researchers and drug development professionals.
Recent studies have explored the therapeutic potential of hydrazine-based compounds, with a particular focus on those bearing dichlorophenyl moieties. These investigations highlight the influence of structural modifications on cytotoxic efficacy and selectivity against different cancer cell lines. This comparison guide consolidates in vitro data from multiple studies to facilitate a clearer understanding of the structure-activity relationships and experimental protocols employed in their evaluation.
Comparative In Vitro Cytotoxicity
The in vitro anticancer activity of various dichlorophenyl-based hydrazine derivatives has been assessed using standard methodologies, primarily the MTT assay, to determine cell viability following treatment. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing the cytotoxic potency of these compounds.
A study on benzohydrazides revealed that a compound with a 2,4-dichloro substitution exhibited significant activity against the A-549 human lung cancer cell line.[1] In a separate investigation, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and tested against a panel of cancer cell lines. Notably, a compound featuring a 3,4-dichlorobenzylidene moiety demonstrated potent and selective activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the low micromolar range.[2][3]
| Compound Class | Specific Compound/Substitution | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| Benzohydrazides | 2,4-dichloro substituted benzohydrazide | A-549 (Lung) | MTT | Moderate to Significant Activity* | [1] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | N'-(3,4-dichlorobenzylidene)-... | PPC-1 (Prostate) | MTT | 2.5 - 20.2 | [2][3] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | N'-(3,4-dichlorobenzylidene)-... | IGR39 (Melanoma) | MTT | 2.5 - 20.2 | [2][3] |
*Specific IC50 value not provided in the source.
Experimental Protocols
The evaluation of these compounds relies on established in vitro assays. Below are the detailed methodologies for the key experiments cited.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., A-549, PPC-1, IGR39) are seeded in 96-well microtiter plates at a density of 10,000 cells per well in 100 µl of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells contain medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for another few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and IC50/EC50 values are determined.
Wound Healing Assay for Cell Migration
This assay is used to assess the effect of compounds on cell migration.
-
Cell Monolayer: A confluent monolayer of cancer cells is created in a culture dish.
-
Scratch Creation: A "wound" or scratch is made in the cell monolayer using a sterile pipette tip.
-
Compound Treatment: The cells are then treated with the test compound at a non-toxic concentration.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is measured to determine the effect of the compound on cell migration. A derivative identified as N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide showed promise as an antimetastatic agent in this assay.[2]
Signaling Pathways and Experimental Workflows
The precise mechanisms of action for many of these compounds are still under investigation. However, the experimental workflow for screening and evaluating these potential anticancer agents follows a standardized path.
The potential signaling pathways targeted by these compounds are likely diverse and dependent on the specific chemical scaffold and the cancer cell type. For many hydrazone derivatives, proposed mechanisms include the inhibition of crucial enzymes or interference with signaling cascades that regulate cell proliferation and survival.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives [mdpi.com]
Comparative Analysis of Carbonyl-Selective Probes: A Guide to Cross-Reactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluorescent probes designed for the detection of carbonyl species, which are crucial biomarkers for oxidative stress. While no specific cross-reactivity data for probes derived from 2,4-Dichloro-5-hydrazinylphenol is publicly available, this document offers a framework for evaluating such probes by comparing their expected reactivity with that of established alternatives. The focus is on providing objective performance comparisons, detailed experimental protocols for cross-reactivity assessment, and visual aids to understand the underlying biochemical pathways and experimental procedures.
Introduction to Carbonyl-Selective Probes
Probes derived from hydrazinyl-containing compounds, such as the hypothetical this compound probe, are designed to react with aldehydes and ketones. The hydrazine functional group acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a stable hydrazone. This reaction often leads to a change in the probe's fluorescence properties, enabling the detection and quantification of carbonyl compounds. The phenol group, being susceptible to oxidation, might also contribute to the probe's reactivity, especially in environments with high levels of reactive oxygen species (ROS).
The primary challenge in the design of such probes is ensuring high selectivity for the target carbonyl species over other biologically abundant molecules that can also react with the probe. Potential cross-reactants include other electrophiles, nucleophiles, and reactive oxygen and nitrogen species. Understanding the cross-reactivity profile of a probe is therefore essential for the accurate interpretation of experimental results.
Performance Comparison of Carbonyl-Selective Probes
The following table summarizes the performance of several representative fluorescent probes for carbonyl compounds, highlighting their selectivity against common biological interferents. The data presented is based on published studies and serves as a benchmark for evaluating new probes.
| Probe Name | Target Analyte | Fold Fluorescence Enhancement for Target | Cross-Reactivity with Other Analytes (Fold Enhancement) | Limit of Detection (LOD) | Reference |
| PFM | Formaldehyde | 68 | Methylglyoxal (3.8), Glyoxal (3.5), HClO (2.2) | Not specified | [1] |
| BODIPY-substituted hydrazine (BHA) | Formaldehyde | >900 | High selectivity over other reactive carbonyl species | 0.18 µM | [2][3] |
| NAPh-Lyso | Formaldehyde | Not specified | "Exceptional selectivity" | 0.21 µM | [4] |
| Probe 1a (4-amino-3-thiophenol-BODIPY) | Aldehydes | 80 (in aqueous conditions) | No product formation with glutathione, pyruvate, H₂O₂, di-tert-butyl peroxide, and nitric oxide | Not specified | [2] |
| Che-Dcv | Hydrazine | Not specified | Good selectivity over amines including hydroxylamine | 1.08 ppb | Not specified |
Experimental Protocols for Cross-Reactivity Studies
A rigorous assessment of a probe's selectivity is crucial. The following is a generalized protocol for evaluating the cross-reactivity of a new fluorescent probe.
In Vitro Selectivity Assay
Objective: To determine the fluorescence response of the probe to a panel of potential interfering species.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Analyte stock solution (e.g., 10 mM of formaldehyde in water)
-
Stock solutions of potential interfering species (e.g., 100 mM in an appropriate solvent). The panel should include:
-
Amino acids: Cysteine, Histidine, Lysine, etc.
-
Biothiols: Glutathione (GSH)
-
Reactive Oxygen Species (ROS): Hydrogen peroxide (H₂O₂), Hypochlorite (⁻OCl)
-
Reactive Nitrogen Species (RNS): Peroxynitrite (ONOO⁻)
-
Other carbonyl compounds: Acetaldehyde, Acetone, Glyoxal, Methylglyoxal
-
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Preparation of test solutions:
-
In a 96-well plate, prepare a final volume of 200 µL per well.
-
Add the fluorescent probe to each well to a final concentration of 10 µM.
-
For the positive control, add the target analyte to a final concentration of 100 µM.
-
For the cross-reactivity test, add each potential interfering species to a final concentration of 1 mM.
-
For the negative control, add only the probe and PBS.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the optimal excitation and emission wavelengths for the probe.
-
-
Data Analysis:
-
Subtract the background fluorescence of the probe alone (negative control).
-
Calculate the fold change in fluorescence intensity for the target analyte and each potential interferent relative to the probe alone.
-
Plot the results as a bar graph to visualize the selectivity profile.
-
Visualizing Signaling Pathways and Experimental Workflows
Oxidative Stress and Protein Carbonylation Pathway
The following diagram illustrates the central role of reactive oxygen species (ROS) in inducing oxidative stress, leading to the formation of protein carbonyls, which can be detected by hydrazine-based probes.
Caption: Oxidative stress pathway leading to protein carbonylation.
Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines the key steps in the experimental workflow for assessing the cross-reactivity of a fluorescent probe.
Caption: Workflow for in vitro cross-reactivity testing.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Tunable fluorescent probes for detecting aldehydes in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To Avoid Cross-Reactivity with the 230 kDa Fluorescent Standard | Bio-Techne [bio-techne.com]
- 4. BODIPY-based hydrazine as a fluorescent probe for sensitive and selective detection of nitric oxide: a new strategy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
benchmarking the performance of 2,4-Dichloro-5-hydrazinylphenol in specific chemical reactions
A Comparative Analysis of Substituted Hydrazines in Pyrazole Formation
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes. This guide provides a comparative benchmark of substituted hydrazines in the context of a widely used heterocyclic synthesis: the Knorr pyrazole synthesis. While direct experimental data for 2,4-Dichloro-5-hydrazinylphenol is not extensively available in the reviewed scientific literature, this guide benchmarks its potential performance by examining structurally related substituted phenylhydrazines in the same chemical transformation. The Knorr pyrazole synthesis, a reliable method for forming pyrazole rings from a hydrazine and a 1,3-dicarbonyl compound, serves as the basis for this comparison.
Performance Comparison of Substituted Hydrazines in Knorr Pyrazole Synthesis
The following table summarizes the performance of various substituted phenylhydrazines in the Knorr pyrazole synthesis with common 1,3-dicarbonyl compounds like ethyl acetoacetate and acetylacetone. These alternatives provide a spectrum of electronic and steric properties, offering insights into how this compound might behave under similar conditions.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl Acetoacetate | Nano-ZnO | Controlled | 95 | [1][2] |
| Substituted Phenylhydrazines | Substituted Acetylacetone | Ethylene Glycol | Room Temperature | 70-95 | [3] |
| Arylhydrazines | 1,3-Diketones | N,N-dimethylacetamide | Room Temperature | 59-98 | [3] |
| 2,4-Dinitrophenylhydrazine | Ethyl Acetoacetate | SnCl₂ | Microwave Irradiation (25 min) | 88 | [4] |
| 2,4-Dinitrophenylhydrazine | Ethyl Acetoacetate | SnCl₂ | Conventional Heating (1.4 h, 80°C) | 80 | [4] |
| Phenylhydrazine | Ethyl Benzoylacetate | Acetic Acid/1-Propanol | ~100°C (1 h) | Not specified, but described as high yielding | [5] |
Experimental Protocols
The following are detailed methodologies for the Knorr pyrazole synthesis, which can be adapted for various substituted hydrazines and 1,3-dicarbonyl compounds.
General Procedure for Knorr Pyrazole Synthesis with Ethyl Acetoacetate
This protocol is based on the highly efficient synthesis of pyrazolones.[1][2]
-
Reactant Mixture: In a suitable reaction vessel, combine the substituted hydrazine (1 mmol) and ethyl acetoacetate (1 mmol).
-
Catalyst Addition: Introduce a catalytic amount of nano-ZnO.
-
Solvent: The reaction can be carried out under solvent-free conditions or in a minimal amount of a high-boiling point solvent like ethanol.
-
Reaction Conditions: The mixture is stirred at a controlled temperature, typically ranging from room temperature to 80°C, for a period of 1 to 4 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solvent is used, it is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pyrazolone product.
General Procedure for Knorr Pyrazole Synthesis with Acetylacetone
This protocol is a general method for the synthesis of substituted pyrazoles.
-
Reactant Mixture: The substituted hydrazine hydrochloride (1 mmol) is dissolved in a glycerol-water (1:1) solvent system.
-
Dicarbonyl Addition: Acetylacetone (1 mmol) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 3-4 hours.
-
Monitoring: TLC is used to monitor the consumption of the starting materials.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled. The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine. The solvent is then evaporated, and the crude product is purified by column chromatography to yield the desired pyrazole.[6]
Visualizing the Chemistry
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the Knorr pyrazole synthesis pathway and a typical experimental workflow.
Caption: Knorr Pyrazole Synthesis Pathway.
Caption: General Experimental Workflow.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
Peer-Reviewed Literature on the Validation of 2,4-Dichloro-5-hydrazinylphenol: A Guide for Researchers
A comprehensive review of peer-reviewed literature reveals a significant gap in the publicly available information regarding the specific validation and application of 2,4-Dichloro-5-hydrazinylphenol. While the broader class of hydrazine-containing compounds is well-documented in medicinal chemistry and analytical sciences, specific experimental data, validation protocols, and comparative performance analyses for this particular molecule are not readily found in scientific databases.
Hydrazine derivatives are recognized for their versatile roles in chemical synthesis and as pharmacophores in drug discovery. They are integral to the synthesis of various heterocyclic compounds, which are known to possess a wide range of biological activities. However, the utility and validation of a specific substituted hydrazine, such as this compound, is highly dependent on the context of its application.
This guide aims to provide researchers, scientists, and drug development professionals with a framework for evaluating and potentially validating this compound for a specific purpose by drawing parallels with established methodologies for similar compounds. Given the absence of direct data, this guide will focus on the potential applications and the general validation workflows that would be required.
Potential Applications and Required Validations
Based on the chemical structure of this compound, several potential applications can be hypothesized. For each application, a rigorous validation process is essential.
Intermediate in Organic Synthesis
The presence of a reactive hydrazine group and a substituted phenol ring suggests its potential as a building block in the synthesis of more complex molecules, such as pharmaceutical ingredients or functional materials.
Validation Workflow for a Synthesis Intermediate:
A crucial aspect of validating a new intermediate is to ensure it consistently produces the desired final product with high yield and purity.
-
Reaction Condition Optimization: A systematic study to determine the optimal solvent, temperature, catalyst, and reaction time for the intended synthetic transformation.
-
Product Characterization: Unambiguous identification of the final product using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Purity Assessment: Quantification of the final product's purity and identification of any impurities using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Yield Determination: Accurate measurement of the reaction yield under optimized conditions.
Logical Workflow for Validating a Synthetic Intermediate
Caption: Workflow for the validation of a new synthetic intermediate.
Derivatizing Reagent for Analytical Chemistry
Hydrazine moieties are known to react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction can be exploited to "tag" carbonyl-containing analytes with a chromophore or fluorophore, enhancing their detection by techniques like HPLC with UV-Vis or fluorescence detection. 2,4-Dinitrophenylhydrazine (DNPH) is a classic example of such a reagent.
Validation of a Novel Derivatizing Reagent:
To validate this compound as a derivatizing agent, its performance would need to be compared against a well-established reagent like DNPH.
Table 1: Hypothetical Comparison of Derivatizing Reagents
| Parameter | This compound | 2,4-Dinitrophenylhydrazine (DNPH) |
| Reaction Time | To be determined (TBD) | Typically 30-60 min |
| Reaction pH | TBD | Acidic (pH 2-4) |
| Molar Absorptivity (ε) | TBD | High |
| Limit of Detection (LOD) | TBD | Low (ng/mL range) |
| Derivative Stability | TBD | Stable |
Experimental Protocol for Validation:
-
Derivatization Reaction: React a standard solution of an analyte (e.g., formaldehyde) with this compound under various temperature and pH conditions to find the optimal derivatization parameters.
-
Spectrophotometric Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity of the resulting hydrazone.
-
Chromatographic Separation: Develop an HPLC method to separate the derivatized analyte from excess reagent and other matrix components.
-
Method Validation (ICH Guidelines):
-
Specificity: Ensure the method detects only the analyte of interest.
-
Linearity: Establish a linear relationship between analyte concentration and detector response.
-
Accuracy & Precision: Determine the closeness of the measured value to the true value and the reproducibility of the measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in parameters like mobile phase composition, pH, and temperature.
-
Derivatization and Analysis Workflow
Caption: General workflow for using a hydrazine-based derivatizing reagent.
Enzyme Inhibitor or Pharmacological Probe
Many compounds containing substituted aromatic rings and hydrazine functionalities exhibit biological activity, including enzyme inhibition. For instance, some hydrazines are known to inhibit monoamine oxidase (MAO).
Validation as an Enzyme Inhibitor:
The validation of a potential enzyme inhibitor involves a series of in vitro biochemical assays.
Table 2: Key Parameters for Enzyme Inhibitor Validation
| Parameter | Description |
| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. |
| Ki | The inhibition constant, reflecting the binding affinity of the inhibitor. |
| Mechanism of Inhibition | Competitive, non-competitive, uncompetitive, or mixed. |
| Selectivity | The inhibitor's activity against a panel of related and unrelated enzymes. |
Experimental Protocol for Enzyme Inhibition Assay:
-
Enzyme Activity Assay: Establish a reliable assay to measure the activity of the target enzyme in the absence of any inhibitor.
-
IC50 Determination: Measure the enzyme activity across a range of concentrations of this compound to determine the IC50 value.
-
Kinetic Studies: Perform enzyme kinetic experiments at various substrate and inhibitor concentrations to elucidate the mechanism of inhibition (e.g., by analyzing Lineweaver-Burk plots).
-
Selectivity Profiling: Test the compound against a panel of other enzymes to assess its specificity.
Signaling Pathway of a Hypothetical Kinase Inhibitor
Caption: Inhibition of a signaling pathway by a hypothetical kinase inhibitor.
Conclusion
While direct, peer-reviewed validation data for this compound is currently unavailable, this guide provides a roadmap for researchers to design and execute the necessary experiments to validate this compound for specific applications. The principles of validation for synthetic intermediates, derivatizing reagents, and enzyme inhibitors are well-established and can be readily adapted. Any future research that generates quantitative data on the performance of this compound in any of these roles would be a valuable contribution to the scientific community. Researchers are encouraged to publish such findings to fill the existing knowledge gap.
Comparative Docking Analysis of Hydrazone Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of molecular docking studies on various hydrazone derivatives, structurally related to 2,4-Dichloro-5-hydrazinylphenol. Due to a lack of specific research on this compound derivatives, this guide focuses on analogous compounds, offering insights into their potential as inhibitors of various biological targets implicated in cancer and bacterial infections. The data presented is compiled from several in silico studies to highlight the therapeutic potential of the hydrazone scaffold.
Data Presentation: Comparative Docking Scores
The following table summarizes the quantitative data from various docking studies on hydrazone derivatives against different biological targets. The binding affinity, represented by docking scores (in kcal/mol), indicates the strength of the interaction between the ligand (hydrazone derivative) and the target protein. A more negative score typically suggests a stronger binding affinity.
| Derivative Class | Specific Derivative/Substituent | Target Protein | Docking Score (kcal/mol) | Reference |
| Halogenated Hydrazones | 2-chlorobenzaldehyde phenylhydrazone | Estrogen Receptor (for MCF-7) | -26.1 | Jasril et al. (2021)[1][2] |
| 4-bromobenzaldehyde phenylhydrazone | Estrogen Receptor (for MCF-7) | -25.7 | Jasril et al. (2021)[1][2][3] | |
| Doxorubicin (Control) | Estrogen Receptor (for MCF-7) | -30.9 | Jasril et al. (2021)[2][3] | |
| Phenyl Hydrazine Piperidones | Compound 3 | Dihydrofolate Reductase (DHFR) | -7.88 | Rajesh, P. et al. (2015)[4] |
| Compound 4 | Dihydrofolate Reductase (DHFR) | -5.44 | Rajesh, P. et al. (2015)[5][4] | |
| Compound 3 | Estrogen Receptor | -5.34 | Rajesh, P. et al. (2015)[5][4] | |
| Compound 4 | Estrogen Receptor | -5.15 | Rajesh, P. et al. (2015)[5][4] | |
| Quinolonylhydrazones | PD16 | E. coli DNA Gyrase B | -8.4 | Bako, R. et al.[6] |
| PD17 | E. coli DNA Gyrase B | -9.6 | Bako, R. et al.[6] | |
| Ciprofloxacin (Control) | E. coli DNA Gyrase B | -7.4 | Bako, R. et al.[6] |
Experimental Protocols
The methodologies outlined below are representative of the in silico docking procedures employed in the referenced studies.
1. Molecular Docking of Halogenated Hydrazones against Estrogen Receptor [1][2][3]
-
Software: The specific software used for docking is not explicitly mentioned, but the study refers to the CHARMM27 force field for molecular dynamic simulations.
-
Protein Preparation: The three-dimensional structure of the target protein (Estrogen Receptor for MCF-7 breast cancer) was obtained from a protein data bank.
-
Ligand Preparation: The 3D structures of the synthesized halogenated hydrazone derivatives were generated and optimized.
-
Docking Procedure: Molecular docking simulations were performed to predict the binding poses and affinities of the hydrazone derivatives within the active site of the estrogen receptor.
-
Analysis: The results were analyzed based on the binding free energy scores, with the most negative score indicating the best binding affinity.
2. Molecular Docking of Phenyl Hydrazine Piperidone Derivatives [5][4]
-
Software: The study utilized Glide, a module within the Schrödinger software suite, for docking studies.
-
Protein Preparation: The crystal structures of the target proteins, including Dihydrofolate Reductase (DHFR) and the Estrogen Receptor, were retrieved from the Protein Data Bank (PDB). The proteins were prepared by adding hydrogen atoms, removing water molecules, and optimizing the structures.
-
Ligand Preparation: The synthesized phenyl hydrazine piperidone derivatives were sketched in 2D and converted to 3D structures. Their energies were minimized using a force field.
-
Docking Procedure: The prepared ligands were docked into the active sites of the prepared target proteins. The docking protocol was validated by redocking the native ligand into the active site.
-
Analysis: The docking results were evaluated based on the Glide Score (G.Score), with lower scores indicating better binding.
3. Molecular Docking of Quinolonylhydrazone Derivatives against E. coli DNA Gyrase B [6]
-
Software: The specific docking software is not mentioned, but the study refers to in silico ADMET screening and molecular docking simulations.
-
Protein Preparation: The X-ray crystal structure of E. coli DNA gyrase B (PDB ID: 4DUH) complexed with a co-crystal ligand was obtained from the Protein Data Bank.[6]
-
Ligand Preparation: The designed quinolonylhydrazone derivatives were subjected to ADMET screening for drug-like properties.
-
Docking Procedure: Molecular docking simulations were performed to evaluate the binding affinities of the designed compounds against the active site of E. coli DNA gyrase B.
-
Analysis: The docking results were reported in terms of binding affinities (kcal/mol), and compared to the standard drug ciprofloxacin.[6]
Visualizations
The following diagrams illustrate a typical workflow for molecular docking studies and a relevant signaling pathway often targeted in cancer research.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Simplified estrogen receptor signaling pathway and antagonist action.
References
- 1. "Synthesis, docking, and molecular dynamic study of hydrazones compound" by Jasril, Yuana Nurulita et al. [digital.car.chula.ac.th]
- 2. thaiscience.info [thaiscience.info]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2,4-Dichloro-5-hydrazinylphenol
This document provides immediate safety and logistical guidance for the proper disposal of 2,4-Dichloro-5-hydrazinylphenol, a halogenated organic compound. The procedures outlined are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the material's Safety Data Sheet (SDS) and be familiar with the required Personal Protective Equipment (PPE).
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Prevent contact with skin and eyes by wearing appropriate PPE, including safety goggles, gloves, and a lab coat.[2][3][4]
In Case of a Spill:
-
For small spills, sweep up the solid material, taking care not to create dust, and place it into a suitable, labeled container for disposal.[1][3]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
Waste Characterization and Segregation
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound is classified as a halogenated organic compound due to the presence of chlorine atoms.[6][7]
Waste Segregation Protocol:
-
Identify: Characterize the waste stream containing this compound as "Halogenated Organic Waste."
-
Segregate: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible waste streams.[5][6][8] Keeping halogenated and non-halogenated wastes separate is crucial as the disposal methods and costs can differ significantly.[8]
-
Containerize: Collect the waste in a designated, properly labeled, and sealed hazardous waste container.[5][6]
The following table summarizes the general guidelines for chemical waste segregation in a laboratory setting.
| Waste Category | Description | Incompatible with |
| Halogenated Organic Waste | Organic compounds containing fluorine, chlorine, bromine, or iodine. | Non-halogenated organics, strong acids/bases, aqueous solutions, heavy metals, oxidizers.[6][8] |
| Non-Halogenated Organic Waste | Organic compounds without halogens (e.g., acetone, ethanol, hexane). | Halogenated organics, strong acids/bases, aqueous solutions.[6][8] |
| Aqueous Waste (Inorganic) | Solutions of acids, bases, and inorganic salts. | Organic solvents. Do not mix acids and bases.[6] |
| Solid Waste | Contaminated labware (e.g., gloves, pipette tips), silica gel. | Liquids (unless in small amounts), sharps. |
Disposal Procedure for this compound
The recommended disposal route for halogenated organic compounds is through a licensed hazardous waste disposal facility, which typically utilizes high-temperature incineration.[6][9][10]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Designate a specific waste container for "Halogenated Organic Waste." This container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[5]
-
Label the container clearly with "Hazardous Waste" and list all constituents, including "this compound."[5] Do not use abbreviations or chemical formulas.[5]
-
-
Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times except when adding waste.[5]
-
-
Request for Pickup:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department.
-
Ensure all paperwork is completed accurately, detailing the contents of the container.
-
Important Considerations:
-
Hydrazine Moiety: Hydrazine and its derivatives can be highly reactive. While no specific chemical inactivation protocols for this compound were found, it is crucial not to attempt neutralization or chemical treatment without explicit guidance from EHS and a validated protocol.
-
Regulatory Compliance: The disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA). Adherence to institutional and federal guidelines is mandatory.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. uakron.edu [uakron.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 2,4-Dichloro-5-hydrazinylphenol
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichloro-5-hydrazinylphenol (CAS No. 39807-21-1) was found. The following guidance is based on safety information for closely related compounds, including [2,4-Dichloro-5-(1-methylethoxy)phenyl]hydrazine and 2,4-Dichlorophenylhydrazine Hydrochloride. The toxicological properties of this specific compound have not been fully investigated, and therefore, a conservative approach to safety is imperative. A thorough, site-specific risk assessment should be conducted before handling this chemical.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE based on data from analogous compounds.
| PPE Category | Specification | Rationale & Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles where there is a significant risk of splashing.[1] | Protects against splashes and airborne particles. Ensure a proper seal around the eyes. |
| Skin Protection | ||
| Gloves | Nitrile or Neoprene gloves. Double gloving is recommended. Glove thickness and breakthrough times should be determined based on the specific solvent used and duration of handling. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently. |
| Protective Clothing | Fire/flame resistant and impervious clothing, such as a chemically resistant laboratory coat or coveralls.[1] | Protects the skin from contamination. All protective clothing should be removed before leaving the work area. |
| Respiratory Protection | A full-face respirator with an organic vapor cartridge is recommended, especially if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area. A P100 particulate filter may also be necessary if handling the compound as a powder.[1][2][3] | Prevents inhalation of harmful vapors or dust. A proper fit test is required before using a respirator. |
Operational and Disposal Plans
Proper handling and disposal are critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
An eyewash station and safety shower should be readily accessible.
Disposal Plan: Safe disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Solid Chemical Waste | Collect in a designated, properly labeled, and sealed hazardous waste container. |
| Contaminated Labware | Rinse with a suitable solvent in a fume hood. The solvent rinse should be collected as hazardous waste. Dispose of the labware according to institutional guidelines. |
| Contaminated PPE | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not reuse disposable PPE. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
